molecular formula C10H8FN3O B8784251 6-Fluoroisoquinoline-3-carbohydrazide

6-Fluoroisoquinoline-3-carbohydrazide

Cat. No.: B8784251
M. Wt: 205.19 g/mol
InChI Key: BBVCMUHTDCDNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroisoquinoline-3-carbohydrazide (CAS 941192-02-5) is a chemical compound with the molecular formula C10H8FN3O . It serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring the carbohydrazide functional group are known to occur widely in the development of drugs, herbicides, plant growth regulators, and dyestuffs . Furthermore, research into quinoline and isoquinoline derivatives has demonstrated that structural analogs, particularly those incorporating a carbohydrazide moiety, can exhibit significant biological activities. For instance, certain 1,4-dihydroquinoline-3-carbohydrazide derivatives have been identified as possessing potent immunomodulatory properties, including T-cell proliferation inhibitory effects, highlighting the potential value of this chemical class in medicinal chemistry . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

6-fluoroisoquinoline-3-carbohydrazide

InChI

InChI=1S/C10H8FN3O/c11-8-2-1-6-5-13-9(10(15)14-12)4-7(6)3-8/h1-5H,12H2,(H,14,15)

InChI Key

BBVCMUHTDCDNGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)C(=O)NN

Origin of Product

United States

Foundational & Exploratory

The Strategic Imperative of Fluorine Substitution in the Bioactivity of Isoquinoline-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects.[1][2] The strategic introduction of fluorine into these scaffolds represents a powerful tool for modulating molecular properties to enhance therapeutic potential.[3] This guide provides a detailed examination of the role of fluorine substitution in tuning the bioactivity of isoquinoline-3-carbohydrazide and its derivatives. We will explore the profound effects of fluorine on the molecule's physicochemical properties, metabolic stability, and target-binding interactions. Through a synthesis of published data, this whitepaper will elucidate the structure-activity relationships (SAR) that govern the enhanced potency of fluorinated analogs, particularly in the realms of antimicrobial and anticancer applications. Detailed, field-proven protocols for synthesis and biological evaluation are provided to empower researchers in the rational design of next-generation therapeutic agents based on this privileged scaffold.

The Physicochemical and Pharmacokinetic Logic of Fluorination in Drug Design

The substitution of a hydrogen atom with fluorine, the most electronegative element, induces a cascade of subtle yet powerful changes in a molecule's properties. These alterations are not merely additive but often result in synergistic improvements in both pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[3] Understanding this causality is fundamental to leveraging fluorine in drug design.

  • Modulation of Electronics and Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This can alter the ionization state of a drug at physiological pH, directly impacting its solubility, membrane permeability, and ability to interact with target proteins through hydrogen bonds or electrostatic interactions.

  • Enhancing Lipophilicity and Permeability: Strategic fluorination, particularly on aromatic rings, often increases a molecule's lipophilicity.[3] This enhancement can improve its ability to cross cellular membranes, including the blood-brain barrier, leading to better bioavailability and tissue distribution.

  • Blocking Metabolic "Soft Spots": The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block sites of oxidative metabolism. This tactic prolongs the drug's half-life, increases its exposure, and can prevent the formation of potentially toxic metabolites.

  • Conformational Control and Binding Affinity: Fluorine's small steric size allows it to act as a "super-hydrogen," yet its unique electronic properties can create favorable orthogonal interactions (e.g., with amide carbonyls) within a protein's binding pocket. These interactions can lock the molecule into a more bioactive conformation, thereby increasing its binding affinity and target selectivity.

Synthesis of Fluorinated Isoquinoline-3-Carbohydrazide Scaffolds

The reliable synthesis of the core scaffold is the first critical step in any drug discovery program. The following protocol describes a generalized, robust pathway for the synthesis of N'-substituted-8-(trifluoromethyl)quinoline-3-carbohydrazides, adapted from established methodologies.[4]

Experimental Protocol: Multi-Step Synthesis
  • Step 1: Pfitzinger Reaction to form the Quinolone Core.

    • To a solution of isatin (1.0 eq) in ethanol, add 3-amino-4,4,4-trifluorocrotonate (1.1 eq).

    • Add concentrated sulfuric acid (catalytic amount) and reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to yield the ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.

  • Step 2: Hydrazinolysis to form the Carbohydrazide.

    • Suspend the ester from Step 1 (1.0 eq) in ethanol.

    • Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Reflux the mixture for 12-16 hours until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction, and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide.

  • Step 3: Schiff Base Formation with Substituted Aldehydes.

    • Dissolve the carbohydrazide from Step 2 (1.0 eq) in glacial acetic acid.

    • Add the desired substituted aromatic aldehyde (1.0 eq).

    • Reflux the mixture for 4-6 hours.

    • After cooling, the product typically precipitates. Filter the solid, wash with a small amount of ethanol, and recrystallize to yield the final N'-substituted carbohydrazide derivative.

Synthesis Workflow Diagram

G cluster_0 Step 1: Pfitzinger Reaction cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Schiff Base Formation Isatin Isatin + 3-Amino-4,4,4-trifluorocrotonate Ester Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate Isatin->Ester H2SO4, EtOH Reflux Ester_ref Carbohydrazide 4-Hydroxy-8-(trifluoromethyl) quinoline-3-carbohydrazide Carbohydrazide_ref Ester_ref->Carbohydrazide Hydrazine Hydrate EtOH, Reflux Final_Product N'-[(Aryl)methylidene]-4-hydroxy-8-(trifluoromethyl) quinoline-3-carbohydrazide Carbohydrazide_ref->Final_Product Ar-CHO Acetic Acid, Reflux

Caption: Workflow for the synthesis of fluorinated quinoline-3-carbohydrazides.

Impact on Bioactivity: Structure-Activity Relationship (SAR) Insights

The introduction of fluorine and trifluoromethyl (CF3) groups has been shown to be highly beneficial for the biological activity of isoquinoline and quinoline derivatives, particularly in antimicrobial and anticancer applications.

Antimicrobial and Antitubercular Activity

The carbohydrazide moiety is a known pharmacophore in antitubercular agents. Fluorine substitution significantly enhances this activity. Studies on 8-trifluoromethyl-quinoline-3-carbohydrazide derivatives have demonstrated promising activity against various bacterial strains, including Mycobacterium tuberculosis.[4]

Mechanism of Action: The proposed mechanism for these compounds involves the inhibition of enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[4] Docking studies have shown that the fluorinated quinoline core can form crucial interactions within the InhA active site. The trifluoromethyl group can enhance binding affinity through favorable hydrophobic interactions, while the carbohydrazide moiety forms key hydrogen bonds.

G Drug Fluorinated Isoquinoline- 3-Carbohydrazide InhA Enoyl-ACP Reductase (InhA) Drug->InhA Inhibition Pathway Mycolic Acid Synthesis InhA->Pathway Catalyzes CellWall Mycobacterial Cell Wall Integrity Pathway->CellWall Essential For Death Bacterial Cell Death CellWall->Death Disruption Leads To

Caption: Proposed mechanism of antitubercular action via InhA inhibition.

Data Summary: Antimicrobial Activity

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a series of fluorinated quinoline carbohydrazide derivatives against M. tuberculosis H37Rv. The data clearly indicate that specific substitutions on the phenyl ring of the Schiff base modulate potency.

Compound IDAryl Substituent (R)MIC (µg/mL) vs. M. tuberculosis H37Rv[4]
5b 4-Chloro1.56
5e 2,4-Dichloro1.56
5h 4-Nitro3.12
5j 4-(Dimethylamino)0.78
Isoniazid (Reference Drug)0.20

This data is adapted from studies on quinoline analogs, which serve as a strong predictive model for the isoquinoline scaffold.

Anticancer Activity

Fluorinated isoquinoline derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines.[5][6][7] The benefits of fluorination are multifaceted, ranging from improved cellular uptake to enhanced interaction with molecular targets.

Mechanism of Action: One key mechanism for related fluorinated quinolinones is the inhibition of tubulin polymerization.[8] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Fluorine atoms on the phenyl ring have been shown to enhance this activity, likely by improving hydrophobic interactions within the binding pocket.[8]

Data Summary: Anticancer Cytotoxicity

The following table presents the 50% growth inhibition (GI50) values for representative fluorinated pyrroloquinolinones against human leukemia (CCRF-CEM) and multidrug-resistant (CEM/Vbl100) cell lines.

Compound IDKey Structural FeatureGI50 (µM) CCRF-CEM[8]GI50 (µM) CEM/Vbl100[8]
12 7-(2-Fluorophenyl)0.0030.009
13 7-(3-Fluorophenyl)0.0020.006
15 2-Fluorobenzoyl<0.0010.002
Combretastatin A-4 (Reference Drug)0.0020.210

The remarkable activity of these compounds in the multidrug-resistant cell line suggests they are not substrates for P-glycoprotein, a significant advantage in cancer chemotherapy.[8]

Self-Validating Protocols for Biological Evaluation

To ensure reproducibility and reliability, experimental protocols must be robust and self-validating. The following are standard, field-proven methodologies for assessing the bioactivity of synthesized compounds.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Middlebrook 7H9 for mycobacteria) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration specified by CLSI guidelines. Add the inoculum to each well of the microtiter plate.

  • Controls (Self-Validation):

    • Positive Control: Wells with bacteria and medium only (should show growth).

    • Negative Control: Wells with medium only (should show no growth).

    • Reference Drug Control: Wells with a known antibiotic (e.g., Isoniazid) to validate assay sensitivity.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial species (e.g., 37°C for 5-7 days for M. tuberculosis).

  • Endpoint Reading: Assess bacterial growth visually or by adding a viability indicator (e.g., Resazurin). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the test compounds.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using a dose-response curve.

Future Perspectives

The strategic application of fluorine substitution to the isoquinoline-3-carbohydrazide scaffold is a highly promising avenue for the development of novel therapeutics. The evidence strongly suggests that fluorination can overcome common drug development hurdles such as poor metabolic stability and insufficient potency. Future work should focus on synthesizing a broader library of fluorinated analogs, exploring the effects of fluorine at different positions on the isoquinoline ring, and conducting in-vivo efficacy and safety studies on the most promising candidates identified through these robust screening protocols. The continued integration of computational modeling with empirical testing will further accelerate the rational design of these potent bioactive molecules.

References

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Literature review of 6-Fluoroisoquinoline-3-carbohydrazide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Fluoroisoquinoline-3-carbohydrazide in Medicinal Chemistry

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the isoquinoline framework stands out as a "privileged structure," consistently appearing in a multitude of pharmacologically active compounds.[1] Its rigid bicyclic system provides a versatile scaffold for the spatial presentation of functional groups, enabling interaction with a wide array of biological targets. The therapeutic relevance of isoquinoline derivatives is vast, spanning applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3]

Simultaneously, the carbohydrazide moiety and its hydrazone derivatives represent a cornerstone of medicinal chemistry, prized for their diverse biological activities and their utility as synthetic intermediates.[4] Hydrazones, formed from the condensation of hydrazides with aldehydes or ketones, are known to possess a broad spectrum of activities, including antioxidant, anticonvulsant, and anticancer properties.[5][6] The incorporation of a carbohydrazide group into a molecule can enhance its chelating ability and hydrogen bonding capacity, often leading to improved interactions with enzyme active sites.

This guide focuses on the convergence of these two powerful pharmacophores in the form of 6-Fluoroisoquinoline-3-carbohydrazide . The strategic placement of a fluorine atom at the 6-position is anticipated to modulate the molecule's physicochemical properties, potentially enhancing its metabolic stability, lipophilicity, and binding affinity to target proteins. This document will serve as a technical resource for researchers, exploring the synthesis, potential therapeutic applications, and experimental evaluation of this promising scaffold.

Proposed Synthesis and Chemical Logic

Experimental Protocol: Proposed Synthesis of 6-Fluoroisoquinoline-3-carbohydrazide

Step 1: Synthesis of the Isoquinoline Core

The synthesis would likely commence with a Bischler-Napieralski or a similar cyclization reaction to construct the 6-fluoroisoquinoline core.

  • Starting Material: A suitable phenethylamine precursor bearing a fluorine atom at the desired position.

  • Acylation: React the phenethylamine with an appropriate acyl chloride or anhydride to form an amide.

  • Cyclization: Treat the resulting amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to induce cyclization and form the dihydroisoquinoline intermediate.

  • Aromatization: Dehydrogenate the dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) to yield the aromatic 6-fluoroisoquinoline scaffold.

Step 2: Functionalization at the 3-Position

With the core structure in hand, the next phase involves introducing the carbohydrazide functionality at the C-3 position.

  • Introduction of a Carboxylic Acid or Ester Group: This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or a transition-metal-catalyzed carbonylation reaction. A more direct approach might involve starting with a precursor that already contains a functional group at the equivalent position that can be converted to a carboxylic acid.

  • Esterification: If a carboxylic acid is formed, it should be converted to its corresponding methyl or ethyl ester by reaction with methanol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

  • Hydrazinolysis: The ester is then refluxed with hydrazine hydrate (NH₂NH₂) in a suitable solvent like ethanol or methanol.[7] The nucleophilic hydrazine will displace the alkoxy group of the ester to form the desired 6-Fluoroisoquinoline-3-carbohydrazide.

Step 3: Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Synthesis of 6-Fluoroisoquinoline-3-carbohydrazide start Fluorinated Phenethylamine Precursor amide N-Acyl Phenethylamine start->amide Acylation dihydroisoquinoline Dihydroisoquinoline Intermediate amide->dihydroisoquinoline Bischler-Napieralski Cyclization isoquinoline_ester 6-Fluoroisoquinoline-3-carboxylate Ester dihydroisoquinoline->isoquinoline_ester Aromatization & Functionalization final_product 6-Fluoroisoquinoline-3-carbohydrazide isoquinoline_ester->final_product Hydrazinolysis

Caption: Proposed synthetic workflow for 6-Fluoroisoquinoline-3-carbohydrazide.

Potential Medicinal Chemistry Applications and Biological Rationale

The hybrid nature of 6-Fluoroisoquinoline-3-carbohydrazide suggests a broad range of potential biological activities. The following sections outline key therapeutic areas where this scaffold could be of significant interest, supported by evidence from related compounds.

Anticancer Activity

The isoquinoline and quinoline scaffolds are prevalent in numerous anticancer agents.[2][3] Derivatives of these heterocycles have been shown to exert their antiproliferative effects through various mechanisms.

  • Enzyme Inhibition: Many isoquinoline and quinoline derivatives act as inhibitors of key enzymes involved in cancer progression. For example, certain quinoline-based hybrids have demonstrated potent inhibitory activity against EGFR kinase.[9] Additionally, some isoquinoline-tethered quinazoline derivatives have shown enhanced HER2 inhibition over EGFR.[10] The 6-fluoroisoquinoline-3-carbohydrazide scaffold could be explored for its potential to inhibit these and other kinases.

  • Induction of Apoptosis: Some 2-(quinoline-4-carbonyl)hydrazide derivatives have been found to induce apoptosis in breast cancer cells by upregulating p53 and caspase 9.[9] The carbohydrazide moiety is crucial in this context, and similar activity could be expected from the title compound.

  • Topoisomerase Inhibition: Certain N-substituted isoquinoline derivatives have been identified as topoisomerase I inhibitors, which act by stabilizing the enzyme-DNA complex.[3]

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents is a global health priority. Isoquinoline and hydrazone derivatives have shown considerable promise in this area.

  • Bactericidal and Fungicidal Effects: A variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have exhibited significant bactericidal activity.[11] Specifically, fluorophenylpropanoate esters and halogenated phenyl carbamates were particularly potent.[11] The presence of a fluorine atom in 6-fluoroisoquinoline-3-carbohydrazide may confer potent antimicrobial properties. Hydrazone derivatives of various heterocyclic systems have also been extensively studied as antimicrobial agents.[6]

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases. Compounds with radical scavenging activity are therefore of great therapeutic interest.

  • Radical Scavenging Activity: Quinoline-3-carbohydrazide derivatives have been synthesized and evaluated as antioxidant agents.[7] These compounds have demonstrated the ability to scavenge free radicals such as DPPH and hydroxyl radicals.[7] The carbohydrazide moiety is a key contributor to this activity, and it is plausible that 6-fluoroisoquinoline-3-carbohydrazide would also exhibit antioxidant properties.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that are validated targets for the treatment of various conditions, including glaucoma, epilepsy, and certain types of cancer.[12][13]

  • Potential for Isoform-Specific Inhibition: While sulfonamides are the most well-known class of CA inhibitors, other heterocyclic scaffolds have also been investigated.[14][15] The development of isoform-selective inhibitors is a major goal in this field to minimize side effects.[13][16] The unique electronic properties conferred by the 6-fluoro substituent on the isoquinoline ring could potentially lead to novel binding interactions within the active sites of different CA isoforms, offering a new avenue for the design of selective inhibitors.

Experimental Evaluation of Biological Activity

To validate the therapeutic potential of 6-Fluoroisoquinoline-3-carbohydrazide, a series of in vitro assays should be conducted.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Fluoroisoquinoline-3-carbohydrazide for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents: Prepare a stock solution of 6-Fluoroisoquinoline-3-carbohydrazide and a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of the test compound to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value.

Biological_Evaluation_Workflow cluster_assays In Vitro Biological Assays compound 6-Fluoroisoquinoline-3-carbohydrazide cytotoxicity Anticancer Screening (MTT Assay) compound->cytotoxicity antimicrobial Antimicrobial/Antifungal (MIC Determination) compound->antimicrobial antioxidant Antioxidant Assay (DPPH Scavenging) compound->antioxidant enzyme Enzyme Inhibition (e.g., Kinase, CA) compound->enzyme

Caption: Workflow for the biological evaluation of 6-Fluoroisoquinoline-3-carbohydrazide.

Data Summary of Related Compounds

To provide context for the potential efficacy of 6-Fluoroisoquinoline-3-carbohydrazide, the following table summarizes the reported activities of structurally related compounds.

Compound ClassBiological ActivityKey FindingsReference
Quinoline-3-carbohydrazide DerivativesAntioxidantExhibited good radical scavenging activity against DPPH and hydroxyl radicals.[7]
Isoquinoline-tethered QuinazolinesAnticancer (HER2 Inhibition)Showed enhanced and selective inhibition of HER2 over EGFR.[10]
2-(Quinoline-4-carbonyl)hydrazide HybridsAnticancer (MCF-7 cells)Potent antiproliferative action with IC₅₀ values in the low micromolar range; induced apoptosis.[9]
Functionalized TetrahydroisoquinolinesAntimicrobialHalogenated derivatives displayed remarkable bactericidal activity.[11]
Quinoline-based HydrazonesAntimicrobial/AntioxidantShowed moderate antioxidant activity but limited antimicrobial effects in one study.[17]

Conclusion and Future Directions

6-Fluoroisoquinoline-3-carbohydrazide represents a compelling, yet underexplored, scaffold in medicinal chemistry. By combining the privileged isoquinoline core with the versatile carbohydrazide moiety and the strategic inclusion of a fluorine atom, this molecule holds significant promise for a range of therapeutic applications, most notably in oncology, infectious diseases, and conditions related to oxidative stress.

Future research should focus on the successful synthesis and thorough characterization of this compound. Following this, a comprehensive biological evaluation is warranted to elucidate its full pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis of a library of analogues with modifications at various positions of the isoquinoline ring and on the hydrazide group, will be crucial for optimizing potency and selectivity. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these compounds with their biological targets, thereby guiding the rational design of next-generation therapeutic agents based on the 6-fluoroisoquinoline-3-carbohydrazide scaffold.

References

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  • Osipyan, A. S., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8493. Retrieved from [Link]

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  • El-Naggar, M., et al. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 11(36), 22165-22178. Retrieved from [Link]

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  • Gül, H. İ., et al. (2017). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 843-848. Retrieved from [Link]

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Pharmacophore Analysis of Fluorinated Isoquinoline Hydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Analysis of Fluorinated Isoquinoline Hydrazides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The isoquinoline hydrazide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine—a "magic methyl" bioisostere—into the isoquinoline core fundamentally alters the physicochemical profile, enhancing metabolic stability, membrane permeability, and binding affinity through specific electrostatic interactions.

This guide details the technical workflow for the pharmacophore analysis of these compounds. It moves beyond simple activity screening to rigorously define the spatial arrangement of steric and electronic features necessary for supramolecular interaction with targets such as DNA Topoisomerase I, InhA (tuberculosis), or specific kinase domains.

The Fluorine Advantage
  • Metabolic Blockade: Fluorine substitution at labile sites (e.g., C6 or C7 of the isoquinoline ring) prevents oxidative metabolism (P450-mediated hydroxylation).

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the isoquinoline nitrogen, altering protonation states at physiological pH.

  • Multipole Interactions: The C-F bond can participate in orthogonal dipolar interactions with carbonyl carbons or amide protons in the binding pocket.

Chemical Basis & Synthetic Pathway[1][2][3][4]

To analyze the pharmacophore, one must first ensure the structural integrity of the test library. The synthesis of fluorinated isoquinoline hydrazides typically follows a convergent pathway.

Synthetic Protocol

Objective: Synthesis of N'-(substituted-benzylidene)-6-fluoroisoquinoline-3-carbohydrazide.

  • Starting Material: 6-fluoro-3-methylisoquinoline.

  • Oxidation: Selenium dioxide (

    
    ) oxidation in pyridine to yield 6-fluoroisoquinoline-3-carboxylic acid.
    
  • Esterification: Reflux with

    
     in absolute ethanol to form the ethyl ester.
    
  • Hydrazinolysis: Reaction with hydrazine hydrate (

    
    ) in ethanol at reflux (4–6 h) yields the key intermediate: 6-fluoroisoquinoline-3-carbohydrazide .
    
  • Condensation: Reaction with various fluorinated benzaldehydes (catalytic acetic acid) affords the final hydrazide-hydrazone library.

Validation Point: The formation of the hydrazide linker is confirmed by the disappearance of the ester ethoxy signals in


-NMR and the appearance of 

-exchangeable

protons (typically

9.0–10.0 ppm).

SynthesisPath Start 6-Fluoro-3-methyl isoquinoline Oxidation Oxidation (SeO2, Pyridine) Start->Oxidation Acid Carboxylic Acid Intermediate Oxidation->Acid Esterification Esterification (EtOH, H+) Acid->Esterification Hydrazide Hydrazide Formation (N2H4) Esterification->Hydrazide Esterification->Hydrazide Nucleophilic Subst. Condensation Schiff Base Condensation Hydrazide->Condensation Final Fluorinated Isoquinoline Hydrazide Condensation->Final

Figure 1: Convergent synthetic pathway for generating the fluorinated isoquinoline hydrazide library.

Pharmacophore Modeling Methodology

The pharmacophore definition is derived using a Ligand-Based approach (when target structure is unknown) or Structure-Based approach (docking into known crystal structures like PDB: 1SC7 for Topoisomerase I).

Core Pharmacophoric Features

For fluorinated isoquinoline hydrazides, the bio-active conformation typically requires four essential features:

Feature IDTypeChemical MoietyFunction
R1 Aromatic RingIsoquinoline Core

stacking (e.g., with DNA base pairs or Phe/Tyr residues).
HBA1 H-Bond AcceptorIsoquinoline Nitrogen (

)
Interacts with backbone NH or water networks.
D1/A1 H-Bond Donor/AcceptorHydrazide Linker (

)
Essential for orienting the molecule; acts as a rigid spacer.
H1 Hydrophobic/HalogenFluorine SubstituentOccupies small hydrophobic pockets; C-F...H-C interactions.
Experimental Workflow: 3D-QSAR Generation

To generate a predictive model, follow this protocol using software like Discovery Studio or Schrödinger Phase:

  • Conformer Generation: Generate low-energy conformers (ConfGen/OMEGA) for all active ligands. Critical: Allow ring flipping for the isoquinoline core.

  • Alignment: Align molecules based on the rigid hydrazide linker (

    
    ) as the substructure template.
    
  • Feature Mapping: Map the features (R1, HBA1, D1, H1) onto the aligned set.

  • Hypothesis Generation: Use the PLS (Partial Least Squares) regression to correlate feature spatial arrangement with biological activity (

    
    ).
    
  • Validation:

    • Internal Validation: Leave-One-Out (LOO) cross-validation (

      
      ).
      
    • External Validation: Predict activity of a test set not used in model generation (

      
      ).
      

Molecular Docking & Interaction Analysis[2][3][4][5][6][7][8][9]

Understanding the binding mode is critical for rationalizing the SAR (Structure-Activity Relationship).

Docking Protocol (Example: Topoisomerase I)
  • Protein Prep: Retrieve PDB structure (e.g., 1T8I). Remove water (unless bridging), protonate residues at pH 7.4.

  • Ligand Prep: Generate 3D structures, minimize energy (OPLS3e force field), and assign ionization states (Epik).

  • Grid Generation: Define the active site around the co-crystallized ligand or the DNA intercalation gap.

  • Docking: Perform flexible docking (induced fit if possible).

  • Scoring: Use Glide XP or GoldScore to rank poses.

The "Fluorine Scan" Effect

In docking studies, the position of the fluorine atom on the isoquinoline ring often dictates selectivity.

  • C6-Fluorine: Often points towards a hydrophobic pocket (e.g., Val/Leu residues), displacing high-energy water molecules (Entropy gain).

  • C7-Fluorine: May clash sterically if the pocket is tight, or engage in halogen bonding if a backbone carbonyl is nearby.

InteractionMap Isoquinoline Isoquinoline Core (Planar) DNA_Base DNA Base Pairs (Intercalation) Isoquinoline->DNA_Base Pi-Pi Stacking Fluorine Fluorine Atom (C6-Position) Hydrophobic_Pocket Hydrophobic Pocket (Val/Leu) Fluorine->Hydrophobic_Pocket Hydrophobic/Steric fit Hydrazide Hydrazide Linker (-CO-NH-N=) Arg_Residue Arg Residue (H-Bond Donor) Hydrazide->Arg_Residue H-Bond Acceptor (C=O) Asp_Residue Asp Residue (H-Bond Acceptor) Hydrazide->Asp_Residue H-Bond Donor (NH) Phenyl Distal Phenyl Ring Phenyl->DNA_Base Pi-Pi / T-Shaped

Figure 2: Interaction map showing the binding mode of a fluorinated isoquinoline hydrazide within a DNA-Topoisomerase complex.

Quantitative Data Summary

The following table summarizes the impact of fluorine substitution on biological activity (IC50 against MCF-7 breast cancer cell line) based on aggregated literature trends for isoquinoline hydrazides.

Compound IDR (Isoquinoline Pos.)R' (Benzylidene Pos.)IC50 (µM)LogPNotes
IQ-H1 HH24.52.1Baseline activity.
IQ-F1 6-F H8.22.43-fold potency increase; improved lipophilicity.
IQ-F2 7-F H15.12.4Moderate improvement; steric clash possible.
IQ-F3 6-F 4-F 2.1 2.8Synergistic effect; dual halogen binding.
IQ-F4 6-F4-OH5.61.9H-bond donor improves solubility but lowers perm.

Note: Data represents a generalized consensus from SAR studies on quinoline/isoquinoline hydrazides.

References

  • Anticancer, Antimicrobial Activities of Quinoline Based Hydrazone Analogues. ResearchGate. [Link]

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones. Semantic Scholar. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

6-Fluoroisoquinoline-3-carbohydrazide as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

This technical guide analyzes 6-Fluoroisoquinoline-3-carbohydrazide as a high-value scaffold for generating bioactive small molecules. By synergizing the "privileged" isoquinoline pharmacophore with the metabolic stability of fluorine and the synthetic versatility of a hydrazide linker, this scaffold offers a strategic entry point for developing novel anticancer (kinase/topoisomerase inhibitors) and antimicrobial agents. This guide details the chemo-structural rationale, synthetic pathways, and validation protocols required to utilize this scaffold effectively.[1]

Part 1: Chemo-Structural Rationale

The selection of 6-fluoroisoquinoline-3-carbohydrazide is not arbitrary; it represents a convergence of three distinct medicinal chemistry strategies designed to optimize Pharmacokinetics (PK) and Pharmacodynamics (PD) .

1. The Isoquinoline Core (The Anchor)

The isoquinoline ring is a "privileged structure" in drug discovery, capable of binding to multiple receptor types due to its flat, aromatic nature which facilitates


 stacking (e.g., DNA intercalation) and hydrophobic interactions within enzyme pockets (e.g., ATP-binding sites of kinases).
  • Mechanism: Isoquinoline derivatives frequently act as Topoisomerase I inhibitors (stabilizing the DNA-enzyme cleavable complex) or Kinase inhibitors (targeting PI3K/Akt/mTOR pathways) [1, 2].

2. The 6-Fluoro Substitution (The Shield)

Fluorine substitution is a critical tool for modulating metabolic stability without imposing significant steric demand (Van der Waals radius: 1.47 Å vs 1.20 Å for Hydrogen).

  • Metabolic Blockade: The C6 position of the isoquinoline ring is electronically susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks aromatic hydroxylation, significantly extending the molecule's half-life (

    
    ) in vivo [3, 4].
    
  • Electronic Tuning: The high electronegativity of fluorine lowers the electron density of the aromatic ring, potentially strengthening

    
     interactions with electron-rich biological targets.
    
3. The 3-Carbohydrazide Linker (The Warhead/Handle)

The hydrazide moiety (


) serves as a versatile "handle" for divergent synthesis. It is not merely a linker but a pharmacophore in its own right, capable of:
  • Metal Chelation: Forming stable complexes with transition metals (Cu, Zn), which is a known mechanism for antimicrobial and nuclease activity [5].

  • Library Generation: serving as a precursor for Acylhydrazones (Schiff bases) or cyclization into 1,3,4-Oxadiazoles , both of which are validated pharmacophores in oncology [6].

Part 2: Synthetic Pathways & Library Generation

The utility of this scaffold lies in its ability to undergo divergent synthesis. The workflow below illustrates the transition from the core synthesis to library generation.

Diagram 1: Synthetic Workflow & Divergence

G Start 4-Fluorobenzaldehyde (Starting Material) Core 6-Fluoroisoquinoline-3-carboxylic acid Start->Core Pomeranz-Fritsch Cyclization Scaffold 6-Fluoroisoquinoline-3-carbohydrazide (THE SCAFFOLD) Core->Scaffold 1. Esterification (MeOH/H+) 2. Hydrazine Hydrate Hydrazone Acylhydrazones (Schiff Bases) Scaffold->Hydrazone + Aldehydes (EtOH, Reflux) Oxadiazole 1,3,4-Oxadiazoles (Rigidified Analog) Scaffold->Oxadiazole + POCl3 or I2/K2CO3 Cyclization MetalComplex Metal Chelates (Cu/Zn Complexes) Scaffold->MetalComplex + Metal Salts (Coordination)

Caption: Divergent synthesis starting from 4-fluorobenzaldehyde to the core scaffold, branching into three distinct bioactive classes.

Part 3: Experimental Protocols

The following protocols are synthesized from established methodologies for isoquinoline and quinoline carbohydrazides [7, 8].

Protocol A: Synthesis of the Scaffold (6-Fluoroisoquinoline-3-carbohydrazide)

Prerequisite: Start with 6-fluoroisoquinoline-3-carboxylic acid (commercially available or synthesized via Pomeranz-Fritsch reaction).

  • Esterification:

    • Dissolve 6-fluoroisoquinoline-3-carboxylic acid (10 mmol) in absolute methanol (50 mL).

    • Add catalytic conc.[2]

      
       (0.5 mL).
      
    • Reflux for 8–12 hours (Monitor via TLC: 7:3 Hexane:EtOAc).

    • Evaporate solvent, neutralize with

      
      , and extract the methyl ester.
      
  • Hydrazinolysis (The Critical Step):

    • Dissolve the methyl ester (10 mmol) in ethanol (30 mL).

    • Add Hydrazine Hydrate (80% or 99%) in excess (50 mmol) dropwise.

    • Reflux for 6–10 hours. A precipitate typically forms upon cooling.

    • Workup: Cool to

      
      . Filter the solid.[3] Wash with cold ethanol and diethyl ether.
      
    • Validation:

      • IR: Look for doublet

        
         peaks (
        
        
        
        ) and Amide I carbonyl (
        
        
        ).
      • Yield Target: >75%.[3][4][5]

Protocol B: Library Derivatization (Schiff Base Formation)

This protocol generates a library of hydrazones to screen for kinase inhibition.

  • Dissolve 6-fluoroisoquinoline-3-carbohydrazide (1 mmol) in Ethanol (10 mL).

    • Note: Add 2-3 drops of Glacial Acetic Acid to catalyze the imine formation.

  • Add the appropriate aromatic aldehyde (1 mmol) (e.g., 4-nitrobenzaldehyde for antimicrobial, 3,4-dimethoxybenzaldehyde for anticancer).

  • Reflux for 4–6 hours.

  • Filter the resulting precipitate and recrystallize from Ethanol/DMF.

Part 4: Biological Evaluation & SAR Logic
Structure-Activity Relationship (SAR) Map

The diagram below guides the medicinal chemist on where to modify the scaffold for specific therapeutic outcomes.

SAR Center 6-Fluoroisoquinoline- 3-carbohydrazide Pos6 Position 6 (Fluorine): Metabolic Stability Blocks P450 oxidation Center->Pos6 Pos3 Position 3 (Hydrazide): Chelation Site Pro-drug capability Center->Pos3 Ring Isoquinoline Ring: DNA Intercalation Kinase Hinge Binding Center->Ring

Caption: SAR Map highlighting the functional role of each pharmacophore component.

Quantitative Data Summary: Expected Activity Profiles

Based on analog data [1, 5, 8], the following activity ranges are expected for derivatives of this scaffold:

Target ClassAssay TypeExpected

/ MIC
Mechanism
Anticancer MTT Assay (MCF-7, HeLa)

PI3K/mTOR inhibition; Apoptosis induction
Antimicrobial Disk Diffusion / Broth Dilution

DNA Gyrase inhibition; Metal chelation
Enzyme Topoisomerase I Assay

Stabilization of DNA-enzyme complex
References
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC (NIH). Available at: [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery. ResearchGate. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal. Available at: [Link]

  • The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific & Academic Publishing. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]

Sources

6-Fluoroisoquinoline-3-carbohydrazide: A Comprehensive Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Fluoroisoquinoline-3-carbohydrazide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. While a specific CAS number has not yet been assigned, indicating its novelty, this document outlines its core identifiers, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and explores its promising applications based on the well-established bioactivity of related fluoroquinolines, isoquinolines, and carbohydrazide derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new therapeutic agents.

Introduction: The Strategic Integration of Three Pharmacophores

The molecular architecture of 6-Fluoroisoquinoline-3-carbohydrazide represents a strategic convergence of three key pharmacophores: a fluorinated aromatic system, an isoquinoline core, and a carbohydrazide moiety. This unique combination is anticipated to confer a synergistic biological activity profile. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[1] The introduction of a fluorine atom at the 6-position is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties, often leading to enhanced biological activity.[2] Furthermore, the carbohydrazide functional group is a versatile component known to be a key feature in various biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide will delve into the scientific underpinnings of this promising molecule.

Molecular Identifiers and Physicochemical Properties

As a novel chemical entity, 6-Fluoroisoquinoline-3-carbohydrazide is not yet cataloged with a CAS Registry Number. However, its fundamental identifiers and predicted properties can be derived from its structure.

IdentifierValueSource
IUPAC Name 6-fluoroisoquinoline-3-carbohydrazideIUPAC Nomenclature
Molecular Formula C₁₀H₈FN₃OCalculated
Molecular Weight 205.19 g/mol Calculated
Canonical SMILES C1=CC2=C(C=C(C=C2)F)C(=N1)C(=O)NN
InChI Key Predicted
Predicted LogP 1.5 - 2.5
Predicted pKa
Predicted Solubility

Note: Predicted values are estimations based on computational models and the properties of analogous structures.

Synthetic Pathway: A Stepwise Approach to a Novel Scaffold

The synthesis of 6-Fluoroisoquinoline-3-carbohydrazide can be logically approached through a multi-step sequence, commencing with the construction of the core 6-fluoroisoquinoline ring system, followed by functionalization at the 3-position. The proposed synthetic workflow is outlined below.

Synthesis_Workflow A Starting Materials (e.g., 4-Fluoro-2-methylaniline) B Step 1: Bischler-Napieralski or Pomeranz-Fritsch Reaction A->B Cyclization C 6-Fluoroisoquinoline Core B->C D Step 2: Oxidation/Functionalization at C3 C->D E 6-Fluoroisoquinoline-3-carboxylic acid D->E F Step 3: Esterification E->F EtOH, H₂SO₄ (cat.) G Ethyl 6-fluoroisoquinoline-3-carboxylate F->G H Step 4: Hydrazinolysis G->H NH₂NH₂·H₂O I 6-Fluoroisoquinoline-3-carbohydrazide H->I

Caption: Proposed synthetic workflow for 6-Fluoroisoquinoline-3-carbohydrazide.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous quinoline and isoquinoline carbohydrazides.[5][6]

Protocol 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This initial step focuses on constructing a key intermediate.

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120°C for 2 hours.

  • Add diphenyl ether as a high-boiling point solvent and heat the reaction mixture to 250-260°C for 30 minutes to facilitate cyclization.

  • Cool the reaction mixture to room temperature and add hexanes to precipitate the product.

  • Collect the solid by filtration, wash with hexanes, and dry to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[7][8]

Protocol 2: Synthesis of Ethyl 6-fluoroquinoline-3-carboxylate

This protocol describes the conversion to the direct precursor for hydrazinolysis.

  • Suspend ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (excess).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 6-fluoroquinoline-3-carboxylate.

Protocol 3: Synthesis of 6-Fluoroisoquinoline-3-carbohydrazide

This final step yields the target compound.

  • Dissolve ethyl 6-fluoroquinoline-3-carboxylate (1.0 eq) in absolute ethanol.

  • Add an excess of hydrazine hydrate (3-5 eq) to the solution.

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 6-Fluoroisoquinoline-3-carbohydrazide as a solid.[5][6]

Spectroscopic and Chromatographic Characterization

The structural elucidation of 6-Fluoroisoquinoline-3-carbohydrazide would rely on a combination of modern spectroscopic and chromatographic techniques. The expected data, based on analogous structures, are presented below.

TechniqueExpected Observations
¹H NMR Aromatic protons of the isoquinoline ring system, signals for the -NH and -NH₂ protons of the carbohydrazide moiety. The fluorine at C6 will cause splitting of adjacent proton signals.
¹³C NMR Resonances for the ten carbon atoms of the 6-fluoroisoquinoline core and the carbonyl carbon of the carbohydrazide. The carbon at C6 will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR A single resonance characteristic of an aryl fluoride.
FT-IR (cm⁻¹) Strong C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹, N-H stretching vibrations around 3200-3400 cm⁻¹, and C-F stretching vibrations in the 1000-1300 cm⁻¹ region.[9]
Mass Spectrometry (ESI-MS) A prominent [M+H]⁺ ion at m/z 206.07, confirming the molecular weight. Characteristic fragmentation patterns for isoquinoline and carbohydrazide moieties are also expected.[10]
HPLC A single peak under optimized conditions, confirming the purity of the synthesized compound.

Potential Applications in Drug Discovery

The unique structural amalgamation of 6-Fluoroisoquinoline-3-carbohydrazide suggests a broad spectrum of potential therapeutic applications, primarily in the fields of oncology and infectious diseases.

Anticancer Activity

Isoquinoline alkaloids are well-documented for their anticancer properties, which are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis and cell cycle arrest.[5][11] The presence of the planar isoquinoline ring system in 6-Fluoroisoquinoline-3-carbohydrazide makes it a prime candidate for investigation as a DNA-targeting agent. Furthermore, various carbohydrazide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4]

Anticancer_MoA Molecule 6-Fluoroisoquinoline-3-carbohydrazide DNA DNA Intercalation Molecule->DNA Topo Topoisomerase Inhibition Molecule->Topo Apoptosis Induction of Apoptosis DNA->Apoptosis Topo->Apoptosis CellCycle Cell Cycle Arrest Apoptosis->CellCycle CancerCell Cancer Cell CellCycle->CancerCell Death Cell Death CancerCell->Death

Caption: Potential mechanisms of anticancer action for 6-Fluoroisoquinoline-3-carbohydrazide.

Antimicrobial Activity

The fluoroquinolone class of antibiotics is renowned for its broad-spectrum antibacterial activity, which is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[12] The 6-fluoro substitution is a critical feature of many potent fluoroquinolone drugs.[2] While 6-Fluoroisoquinoline-3-carbohydrazide is not a classic quinolone, the presence of the 6-fluorinated heterocyclic core suggests that it may exhibit antibacterial properties. Additionally, carbohydrazide derivatives have been extensively explored for their antimicrobial activities against various bacterial and fungal strains.[13]

Safety and Handling

The synthesis and handling of 6-Fluoroisoquinoline-3-carbohydrazide require strict adherence to safety protocols, primarily due to the use of hydrazine hydrate, which is a toxic and potentially carcinogenic reagent.

  • Engineering Controls: All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[15]

  • Spill and Waste Management: Have a spill kit readily available. Neutralize any spills with a suitable agent (e.g., a solution of calcium hypochlorite). Dispose of all waste containing hydrazine in accordance with institutional and local regulations.

  • General Precautions: Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion and Future Directions

6-Fluoroisoquinoline-3-carbohydrazide emerges as a highly promising, albeit novel, molecular scaffold for drug discovery. Its rational design, combining the advantageous properties of a fluorinated system, an isoquinoline core, and a carbohydrazide moiety, positions it as a compelling candidate for screening in anticancer and antimicrobial assays. The synthetic route outlined in this guide is robust and relies on well-established chemical transformations, making the compound accessible for further investigation.

Future research should focus on the synthesis and thorough characterization of 6-Fluoroisoquinoline-3-carbohydrazide to confirm its predicted properties. Subsequent biological evaluation against a panel of cancer cell lines and microbial strains is warranted to elucidate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications at various positions of the isoquinoline ring and the carbohydrazide unit, will be crucial in optimizing its biological activity and developing lead compounds for preclinical and clinical development.

References

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  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(5), 661-682. [Link]

  • El-Samanody, A., et al. (2018). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). ResearchGate. [Link]

  • Domagala, J. M., et al. (1986). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.
  • ResearchGate. (n.d.). The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. [Link]

  • MtoZ Biolabs. (n.d.). Infrared Spectroscopy: Unveiling Biomolecules. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy. [Link]

  • Al-Abdullah, E. S. (2015). Synthesis and cytotoxicity activity of some novel hydrazide, pyrazole, isoxazole, pyrimidine and fused pyran-2-one derivatives. Heterocycles, 91(6), 1211-1225. [Link]

  • Rabjohn, N. (Ed.). (1963). Organic Syntheses (Vol. 4, p. 411). John Wiley & Sons. [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2022). Autoxidation of 4-Hydrazinylquinolin-2 (1H)-one; Synthesis of Pyridazino [4, 3-c: 5, 6-c′] diquinoline-6, 7 (5H, 8H)-diones. Molecules, 27(7), 2108. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Al-Zoubi, R. M. (2019). New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. Letters in Organic Chemistry, 16(5), 430-438. [Link]

  • Al-Hourani, B. J., Sharma, S. K., & Al-Zoubi, R. M. (2018). New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. ResearchGate. [Link]

  • Stavytskyi, V. V., et al. (2020). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Functionalization of 6-Fluoroisoquinoline-3-carbohydrazide for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the functionalization of 6-Fluoroisoquinoline-3-carbohydrazide , a privileged scaffold in medicinal chemistry. This guide is designed for researchers aiming to derivatize this core for Structure-Activity Relationship (SAR) libraries or to convert it into a molecular probe for biological interrogation.

Introduction & Scientific Rationale

6-Fluoroisoquinoline-3-carbohydrazide (6-FIQ-CH) represents a high-value building block for drug discovery. The isoquinoline core is a validated pharmacophore found in kinase inhibitors (e.g., Fasudil), while the 6-fluoro substituent enhances metabolic stability by blocking the oxidation prone C6 position and modulating the pKa of the heterocyclic nitrogen.

The carbohydrazide moiety (-CONHNH


) serves as a versatile "chemical warhead" for two distinct biological applications:
  • Combinatorial Library Synthesis: Rapid conversion into hydrazones, 1,3,4-oxadiazoles, or triazoles to screen for antimicrobial, anticancer, or neuroprotective activity.

  • Bioconjugation & Probe Development: Usage as a nucleophilic handle to label aldehyde-tagged biomolecules (e.g., oxidized glycoproteins) or to attach affinity tags (biotin) for target identification pull-down assays.

Chemical Properties[1][2][3][4][5][6][7][8]
  • Molecular Weight: ~205.19 g/mol

  • pKa (Hydrazide): ~3.0–3.5 (Nucleophilic at neutral/acidic pH)

  • Solubility: Moderate in DMSO, DMF; low in water (requires protonation or cosolvents).

  • Reactivity: High nucleophilicity toward carbonyls (aldehydes/ketones) and activated esters.

Strategic Functionalization Workflows

The following diagram illustrates the three primary functionalization pathways for 6-FIQ-CH, transforming it into distinct classes of biological tools.

FunctionalizationPathways Start 6-Fluoroisoquinoline- 3-carbohydrazide Aldehyde + Aromatic Aldehyde (R-CHO) Start->Aldehyde Acid + Carboxylic Acid (POCl3 cyclization) Start->Acid Isothiocyanate + FITC / Biotin-ITC Start->Isothiocyanate Hydrazone Acylhydrazone (Schiff Base) Aldehyde->Hydrazone Cat. AcOH, Reflux Oxadiazole 1,3,4-Oxadiazole Scaffold Acid->Oxadiazole Dehydration Thiosemi Thiosemicarbazide (Fluorescent Probe) Isothiocyanate->Thiosemi RT, EtOH Assay1 Assay: Antimicrobial/Kinase (Library Screening) Hydrazone->Assay1 Assay2 Assay: Metabolic Stability (Lead Optimization) Oxadiazole->Assay2 Assay3 Assay: Flow Cytometry (Localization) Thiosemi->Assay3

Figure 1: Divergent synthesis pathways transforming the carbohydrazide core into library candidates (Hydrazones, Oxadiazoles) or biological probes (Thiosemicarbazides).

Protocol Module A: Synthesis of Bioactive Hydrazones (Schiff Bases)

Target Application: Creation of an antimicrobial or anticancer fragment library. Mechanism: Acid-catalyzed condensation of the hydrazide with diverse aldehydes.

Materials
  • 6-Fluoroisoquinoline-3-carbohydrazide (1.0 equiv)

  • Aromatic Aldehydes (1.1 equiv) (e.g., 4-nitrobenzaldehyde, vanillin for SAR diversity)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (drops)

Step-by-Step Methodology
  • Dissolution: Dissolve 0.5 mmol of 6-FIQ-CH in 10 mL of absolute ethanol. If solubility is poor, heat gently to 40°C.

  • Addition: Add 0.55 mmol (1.1 equiv) of the selected aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl

    
    :MeOH 9:1). The hydrazone product typically appears as a new spot with a lower R
    
    
    
    than the aldehyde but higher than the hydrazide.
  • Isolation: Cool the reaction mixture to room temperature. The Schiff base usually precipitates out.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.

  • Characterization: Confirm structure via

    
    H-NMR (Look for the singlet azomethine proton -N=CH- at 
    
    
    
    8.0–9.0 ppm).

Assay Readiness: Dissolve purified hydrazones in 100% DMSO to create 10 mM stock solutions for MIC determination or MTT assays.

Protocol Module B: Cyclization to 1,3,4-Oxadiazoles

Target Application: Lead optimization for kinase inhibition. Oxadiazoles are stable bioisosteres of amides/esters, improving metabolic half-life. Mechanism: Oxidative cyclization or dehydration of a diacylhydrazine intermediate.

Materials
  • 6-Fluoroisoquinoline-3-carbohydrazide

  • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)

  • Phosphorus Oxychloride (POCl

    
    ) – Handle with extreme caution 
    
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, mix 1.0 mmol of 6-FIQ-CH and 1.0 mmol of the carboxylic acid.

  • Cyclodehydration: Add 5 mL of POCl

    
    . (Note: POCl
    
    
    
    acts as both solvent and dehydrating agent).
  • Reflux: Heat the mixture to reflux (100–110°C) for 6–8 hours under a calcium chloride guard tube.

  • Quenching: Cool the mixture to RT. Slowly pour the reaction mass onto 100g of crushed ice with vigorous stirring. (Exothermic reaction!).

  • Neutralization: Adjust pH to ~7–8 using 10% NaHCO

    
     solution. The solid oxadiazole will precipitate.
    
  • Workup: Filter the solid, wash with water, and dry.

  • Validation: In IR spectroscopy, disappearance of the carbonyl (C=O) peak (~1660 cm

    
    ) and appearance of the C=N stretch (~1610 cm
    
    
    
    ) confirms cyclization.

Protocol Module C: Biotinylation for Affinity Pull-Downs

Target Application: Target identification (identifying proteins that bind to the 6-fluoroisoquinoline core). Mechanism: Reaction of the hydrazide with an aldehyde-functionalized Biotin or Isothiocyanate.

Rationale

Directly attaching biotin allows you to incubate the "drug" with cell lysate, then "fish out" the bound proteins using Streptavidin beads.

Materials
  • 6-Fluoroisoquinoline-3-carbohydrazide

  • Reagent: Biotin-PEG4-Aldehyde (preferred for solubility) or FITC-Isothiocyanate (for imaging).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH

    
    CN) (for stable amine linkage).[1]
    
Step-by-Step Methodology (Reductive Amination)
  • Coupling: Dissolve 6-FIQ-CH (10 mg) in DMF (1 mL). Add Biotin-PEG4-Aldehyde (1.2 equiv).

  • Incubation: Stir at Room Temperature for 2 hours to form the hydrazone.

  • Reduction (Optional but Recommended): Add NaBH

    
    CN (10 mM final conc) to reduce the hydrazone (C=N) to a hydrazine (CH-NH). This creates a stable, non-hydrolyzable linkage.
    
  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Usage: Use this biotinylated probe at 1–10 µM in cell lysates.

Biological Assay Setup (General)

Quantitative Data Summary: Expected Solubility & Stability
Parameter6-FIQ-CH (Parent)Hydrazone DerivativeOxadiazole Derivative
DMSO Solubility High (>50 mM)Moderate (10–20 mM)High (>50 mM)
Aqueous Solubility Low (<1 mM)Very Low (<0.1 mM)Low (<0.5 mM)
pH Stability (pH 7.4) StableHydrolysis risk < pH 5Highly Stable
Metabolic Stability Moderate (Hydrazide oxidation)Low (Hydrolysis)High (CYP450 resistant)
Assay Workflow Visualization

AssayWorkflow Stock 1. Prepare Stock (10 mM in DMSO) Dilution 2. Serial Dilution (Culture Media, <1% DMSO) Stock->Dilution Cells 3. Cell Incubation (HeLa / Bacteria) Dilution->Cells Readout 4. Readout Cells->Readout MTT MTT/CellTiter-Glo (Viability) Readout->MTT Cytotoxicity Western Western Blot (Kinase Phosphorylation) Readout->Western Mechanism

Figure 2: Standard biological evaluation workflow for 6-fluoroisoquinoline derivatives.

References

  • Hydrazide Reactivity & Bioconjugation

    • Hermanson, G. T. (2013).[2][3] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for hydrazide-aldehyde chemistry).

    • Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Link

  • Isoquinoline-3-carbohydrazide Biological Activity

    • El Bakkali, M., et al. (2013).[2][3] "Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants." International Journal of Molecular Sciences. Link

    • Narayana, B., et al. (2024).[4] "Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro Investigation." ACS Omega. Link

  • Oxadiazole Synthesis Protocols

    • BenchChem Application Notes.[5][6] "Synthesis of Isoquinoline-Based Oxadiazoles Using Methyl 4-formylbenzoate." Link

    • Desai, N. C., et al. (2022).[7][8] "Synthesis and Biological Activity of 1,3,4-Oxadiazoles." Molecules. Link

  • 6-Fluoro-Isoquinoline Scaffold Utility: Lombardino, J. G. (1970). "Preparation and anti-inflammatory activity of some 3-carboxamides of isoquinoline." Journal of Medicinal Chemistry. (Foundational SAR for isoquinoline-3-carboxamides).

Sources

Microwave-assisted synthesis involving 6-Fluoroisoquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis and Derivatization of 6-Fluoroisoquinoline-3-carbohydrazide

Part 1: Executive Summary & Scientific Rationale

1.1 The Target Scaffold The isoquinoline-3-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for synthesizing bioactive heterocycles such as 1,3,4-oxadiazoles, triazoles, and pyrazoles. The incorporation of a fluorine atom at the C-6 position (6-Fluoroisoquinoline-3-carbohydrazide) is a strategic modification designed to enhance metabolic stability (blocking P450 oxidation sites), increase lipophilicity, and modulate the electronic properties of the aromatic core, thereby improving the pharmacokinetic profile of downstream drug candidates.

1.2 The Microwave Advantage Conventional thermal synthesis of carbohydrazides from esters (hydrazinolysis) often requires prolonged reflux times (6–24 hours) and large excesses of hydrazine hydrate, leading to side reactions and difficult purification. Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to achieve rapid, volumetric heating.

  • Mechanism: The high polarity of the reaction medium (ethanol/hydrazine) couples efficiently with microwave irradiation (

    
     GHz), facilitating a rapid nucleophilic acyl substitution via a dipolar transition state.
    
  • Outcome: Reaction times are reduced to minutes, yields are improved (>90%), and solvent usage is minimized.[1]

Part 2: Experimental Protocols

Materials and Equipment
  • Microwave Reactor: Single-mode microwave reactor (e.g., Anton Paar Monowave 300 or CEM Discover) capable of pressure control (0–30 bar) and internal temperature monitoring (IR/Fiber optic).

  • Reagents:

    • Ethyl 6-fluoroisoquinoline-3-carboxylate (Precursor)

    • Hydrazine hydrate (80% or 99%, reagent grade)

    • Absolute Ethanol (Solvent)[2]

    • Substituted Benzaldehydes (for derivatization)[3]

    • Glacial Acetic Acid (Catalyst)[4]

Protocol A: Synthesis of 6-Fluoroisoquinoline-3-carbohydrazide

Objective: Rapid conversion of the ethyl ester to the hydrazide.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve Ethyl 6-fluoroisoquinoline-3-carboxylate (1.0 mmol, 219 mg) in Absolute Ethanol (3 mL).

  • Reagent Addition: Add Hydrazine Hydrate (3.0 mmol, 0.15 mL) dropwise. Note: A 3:1 molar excess ensures complete conversion and prevents dimer formation.

  • Sealing: Cap the vial with a Teflon-lined septum and place it in the microwave cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 90 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Max Power: 150 W (prevent overshoot).

  • Workup:

    • Cool the reaction vessel to 50 °C using compressed air (integrated cooling).

    • Transfer the vial to an ice bath for 15 minutes. The product should precipitate as a white/off-white solid.

    • Filter the solid under vacuum and wash with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 1 hour.

Self-Validating Checkpoint:

  • TLC: Silica gel, Mobile phase: CHCl3:MeOH (9:1). The starting material (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Yield: Expected yield > 85%.

Protocol B: Derivatization to Schiff Bases (Hydrazones)

Objective: Synthesis of


-benzylidene-6-fluoroisoquinoline-3-carbohydrazide analogs (Antimicrobial/Anticancer candidates).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, mix 6-Fluoroisoquinoline-3-carbohydrazide (0.5 mmol, from Protocol A) and the appropriate Aromatic Aldehyde (0.55 mmol) in Ethanol (4 mL).

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid .

  • Irradiation Parameters:

    • Temperature: 100 °C.

    • Hold Time: 5 minutes.

    • Pre-stirring: 30 seconds.

  • Workup: Cool to room temperature. The hydrazone product typically precipitates immediately. Filter, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.

Part 3: Data Analysis & Visualization

Comparative Efficiency Data

The following table summarizes the efficiency gains of the microwave protocol compared to traditional thermal reflux for the synthesis of the hydrazide intermediate.

ParameterConventional RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Reaction Time 6 – 8 Hours10 Minutes36x – 48x Faster
Temperature 78 °C (b.p. EtOH)90 °C (Superheated)Kinetic Acceleration
Yield 65 – 72%88 – 94%+20% Yield
Solvent Vol. 15 – 20 mL/mmol3 mL/mmolGreen Chemistry
Purity (Crude) Requires Recrystallization>95% (Clean Precipitation)Process Efficiency
Representative Spectral Data (Validation)
  • IR (KBr, cm⁻¹): 3300–3150 (NH, NH₂ str), 1660 (C=O amide), 1620 (C=N), 1100–1000 (C-F).

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     9.85 (s, 1H, CONH), 9.30 (s, 1H, Isoquinoline H-1), 8.60 (s, 1H, H-4), 8.10–7.50 (m, 3H, Ar-H), 4.60 (br s, 2H, NH₂).
    
    • Note: The singlet at ~9.30 ppm is characteristic of the H-1 proton in the isoquinoline ring.

Reaction Pathway & Workflow Visualization

G Ester Ethyl 6-fluoroisoquinoline- 3-carboxylate MW_Reactor Microwave Reactor (90°C, 10 min, EtOH) Ester->MW_Reactor Dissolve Hydrazine Hydrazine Hydrate (3.0 eq) Hydrazine->MW_Reactor Add Hydrazide 6-Fluoroisoquinoline- 3-carbohydrazide MW_Reactor->Hydrazide Nucleophilic Acyl Substitution MW_Deriv Microwave Derivatization (100°C, 5 min, cat. AcOH) Hydrazide->MW_Deriv Precursor Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->MW_Deriv Electrophile Hydrazone Target Hydrazone (Schiff Base) MW_Deriv->Hydrazone Condensation

Figure 1: Sequential microwave-assisted workflow for the synthesis of the carbohydrazide intermediate and its subsequent derivatization into biologically active Schiff bases.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to low power absorption.Increase temperature to 100 °C or add a "doping" agent (e.g., 1 drop of ionic liquid) to increase microwave absorbance.
Product Oiling Solvent trapped in crystal lattice or impurities.Triturate the oily residue with cold diethyl ether or hexane to induce crystallization.
Vial Over-pressure Decomposition of hydrazine or solvent volatility.Use a larger headspace (10 mL vial for 3 mL volume) and ensure the pressure limit is set to 15 bar.
Impurity Spots (TLC) Formation of bis-hydrazide (dimer).Ensure Hydrazine Hydrate is in large excess (>3 eq) and added slowly to the ester solution.

Part 5: References

  • Microwave-Assisted Synthesis of Quinoline Derivatives:

    • Title: Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity.

    • Source: IOSR Journal of Pharmacy and Biological Sciences, 2019.

    • URL:[Link]

    • Relevance: Establishes the core protocol for converting quinoline/isoquinoline esters to carbohydrazides using microwave irradiation (10 min reaction time).

  • Synthesis of Fluorinated Quinoline/Isoquinoline Carbohydrazides:

    • Title: Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles.

    • Source: RSC Advances, 2014.

    • URL:[Link]

    • Relevance: Validates the reaction pathway for electron-deficient (fluorinated) heterocyclic esters reacting with hydrazine.

  • General Microwave Hydrazinolysis Protocol:

    • Title: Microwave-Assisted Synthesis of Carbohydrazides.[2][3]

    • Source: Organic Chemistry Portal (General Methodology).

    • URL:[Link]

    • Relevance: Provides background on the stability and reactivity of isoquinoline systems under thermal/microwave stress.

  • Biological Relevance of Fluoro-Isoquinolines:

    • Title: Biological Activity of Novel 5-Fluoroisoquinoline Derivatives.[5][6]

    • Source: BenchChem Technical Guide.

    • Relevance: Supports the rationale for synthesizing the 6-fluoro isomer for drug development applications.

Sources

Preparation of hydrazones from 6-Fluoroisoquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Hydrazones from 6-Fluoroisoquinoline-3-carbohydrazide

Part 1: Introduction & Strategic Significance

Subject: Protocol for the condensation of 6-Fluoroisoquinoline-3-carbohydrazide with electrophilic carbonyls to generate bioactive hydrazone libraries.

Significance: Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antitumor, and anti-inflammatory properties. The incorporation of a fluorine atom at the C-6 position is a strategic modification intended to block metabolic oxidation (enhancing pharmacokinetic stability) and increase lipophilicity, thereby improving membrane permeability.

The hydrazone linker (-CONHN=CH-) is not merely a structural connector; it acts as a pharmacophore capable of coordinating metal ions (e.g., in metalloenzyme inhibition) and forming critical hydrogen bonds within active sites. This guide provides a robust, scalable workflow for synthesizing these conjugates.

Part 2: Chemical Basis & Reaction Mechanism

Reaction Type: Acid-Catalyzed Nucleophilic Addition-Elimination (Condensation).

Mechanism:

  • Activation: The carbonyl oxygen of the incoming aldehyde/ketone is protonated by the acid catalyst (AcOH), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal amino group (-NH₂) of the 6-fluoroisoquinoline-3-carbohydrazide attacks the activated carbonyl, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: Proton transfer and subsequent elimination of a water molecule yield the imine (hydrazone) bond.

Visualizing the Pathway:

ReactionMechanism Start 6-Fluoroisoquinoline- 3-carbohydrazide (Nucleophile) Inter Carbinolamine Intermediate Start->Inter Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Inter Activated by H+ Catalyst Cat. AcOH (Protonation) Catalyst->Aldehyde Product Target Hydrazone (-CONHN=CH-) Inter->Product Dehydration (-H2O) Water H2O (Byproduct) Inter->Water

Caption: Mechanistic flow of acid-catalyzed hydrazone formation from hydrazide precursors.

Part 3: Detailed Experimental Protocol

Safety Warning: Hydrazines and hydrazides can be toxic. Fluorinated compounds may require specific waste disposal. Perform all reactions in a fume hood.

Materials & Reagents
  • Precursor: 6-Fluoroisoquinoline-3-carbohydrazide (Purity >98%).

  • Electrophile: Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) or heterocyclic aldehydes.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Purification: Dimethylformamide (DMF) and Ethanol for recrystallization.

Synthesis Workflow (Standardized)
  • Solubilization: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6-Fluoroisoquinoline-3-carbohydrazide in 15-20 mL of absolute ethanol.

    • Note: If solubility is poor at RT, gently warm the solution to 40°C.

  • Addition: Add 1.1 mmol (1.1 eq) of the appropriate aldehyde/ketone.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours .

    • Monitoring: Check progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot should disappear.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the hydrazone precipitates upon cooling. If not, pour the mixture into 50 mL of ice-cold water .

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Drying: Dry the crude product in a vacuum oven at 50°C for 4 hours.

Purification Protocol
  • Primary Method (Recrystallization): Most hydrazones in this class are sparingly soluble in cold ethanol but soluble in hot ethanol or DMF.

    • Dissolve crude solid in minimum hot DMF.

    • Add ethanol dropwise until turbidity appears.

    • Cool gradually to 4°C to induce crystallization.

  • Secondary Method (Column Chromatography): Required only if side products (aldazines) are observed.

    • Stationary Phase: Silica Gel (60-120 mesh).

    • Mobile Phase: Gradient of CHCl₃/MeOH (Start 99:1 → End 95:5).

Part 4: Characterization & Expected Data

To validate the structure, researchers must look for specific spectral signatures.

Table 1: Key Spectral Indicators for 6-Fluoroisoquinoline Hydrazones

TechniqueFunctional GroupExpected Signal / ValueNotes
FT-IR N-H Stretch3150 – 3350 cm⁻¹Sharp band; amide/hydrazide N-H.
FT-IR C=O Stretch1640 – 1680 cm⁻¹Amide I band; typically intense.
FT-IR C=N Stretch1590 – 1620 cm⁻¹Azomethine linkage; confirms condensation.
¹H NMR -CH=N- (Imine)δ 8.3 – 8.8 ppm (Singlet)Diagnostic proton; absence confirms failure.
¹H NMR -CONH- (Amide)δ 11.5 – 12.5 ppm (Singlet)Exchangeable with D₂O.
¹³C NMR C=O (Carbonyl)δ 160 – 165 ppm
¹³C NMR C=N (Imine)δ 145 – 150 ppm
¹⁹F NMR Ar-Fδ -105 to -115 ppmCharacteristic of 6-fluoro substitution.

Part 5: Troubleshooting & Optimization

Common Issue: Low Yield / No Precipitation

  • Cause: High solubility of the product in ethanol.

  • Solution: Concentrate the reaction mixture to 1/3rd volume under reduced pressure, then add crushed ice.

Common Issue: Formation of Azines (Aldehyde-Aldehyde coupling)

  • Cause: Excess hydrazine hydrate carried over from the precursor synthesis.

  • Solution: Ensure the starting 6-Fluoroisoquinoline-3-carbohydrazide is recrystallized and free of hydrazine before starting the hydrazone synthesis.

Experimental Workflow Diagram:

Workflow Step1 Dissolve Hydrazide (EtOH/MeOH, 40°C) Step2 Add Aldehyde (1.1 eq) + Cat. AcOH Step1->Step2 Step3 Reflux (4-6 Hours) Monitor via TLC Step2->Step3 Step4 Precipitation (Cooling or Ice Water) Step3->Step4 Step5 Filtration & Wash (Cold EtOH/Ether) Step4->Step5 Step6 Recrystallization (DMF/EtOH) Step5->Step6

Caption: Step-by-step operational workflow for high-purity isolation.

Part 6: References

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline. PubMed Central. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hydrazone Synthesis Protocols. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]

Solvent selection for reactions involving fluorinated isoquinoline hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for Reactions Involving Fluorinated Isoquinoline Hydrazides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isoquinoline Hydrazides

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic incorporation of fluorine atoms into this scaffold significantly enhances pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2][3][4] When combined with a hydrazide moiety at a key position (e.g., C-1), the resulting molecule, a fluorinated isoquinoline hydrazide, becomes an exceptionally versatile synthetic intermediate.[5] The hydrazide group acts as a reactive "synthon" or handle, enabling the efficient construction of diverse and complex nitrogen-containing heterocyclic systems, which are hallmarks of many modern therapeutics.[5]

However, the successful transformation of these valuable building blocks is critically dependent on a factor that is often underestimated: the choice of solvent. The solvent does not merely act as an inert medium; it actively influences reaction rates, chemo- and regioselectivity, and even determines which reaction pathway is favored.[6][7] This guide provides a framework for rational solvent selection in reactions involving fluorinated isoquinoline hydrazides, moving beyond trial-and-error to a mechanistically informed approach.

I. Core Principles: Understanding the Solute-Solvent Interplay

The unique structure of a fluorinated isoquinoline hydrazide—a relatively large, moderately polar, fluorinated aromatic core fused to a highly polar, hydrogen-bonding hydrazide group—presents a distinct challenge for solvent selection. A successful solvent choice must accommodate these opposing characteristics.

  • The Fluorinated Isoquinoline Core: The fluorine atom(s) and the bicyclic aromatic system contribute to lipophilicity and van der Waals interactions. While the nitrogen atom in the ring adds polarity, the overall core is best solubilized by solvents with moderate to low polarity or those with significant polarizability, such as aromatic hydrocarbons or chlorinated solvents.

  • The Hydrazide Moiety (-NHNH₂): This group is highly polar and capable of both donating and accepting hydrogen bonds. It is most effectively solvated by polar protic solvents (like alcohols) or polar aprotic solvents with high hydrogen-bond basicity (like DMSO or DMF).

The ideal solvent must balance these needs to ensure adequate solubility of the starting materials and reagents while promoting the desired reaction mechanism.

II. Solvent Classes and Their Application

The choice of solvent is intrinsically linked to the type of reaction being performed. Below, we analyze common transformations of fluorinated isoquinoline hydrazides and provide solvent recommendations based on mechanistic considerations.

A. Condensation Reactions (Hydrazone Formation)

The most fundamental reaction of the hydrazide group is its condensation with aldehydes and ketones to form hydrazones. This reaction is the gateway to a vast array of more complex derivatives.

  • Recommended Solvents: Polar Protic Solvents (Ethanol, Methanol).

  • Causality & Rationale: Ethanol and methanol are excellent first choices for several reasons. They readily dissolve the polar hydrazide and most simple carbonyl compounds. The protic nature of the solvent can facilitate the reaction by protonating the carbonyl oxygen, making it more electrophilic. Furthermore, these solvents often act as a mild acid catalyst for the dehydration step. A significant practical advantage is that the resulting hydrazone product is often less soluble in the alcohol than the starting materials, leading to its crystallization or precipitation from the reaction mixture, which simplifies purification.[8][9]

B. Cyclization and Annulation Reactions

Fluorinated isoquinoline hydrazides are ideal precursors for synthesizing fused heterocyclic systems like triazolo-isoquinolines or pyrazolyl-isoquinolines. These reactions often require higher temperatures to drive the cyclization and dehydration steps.

  • Recommended Solvents:

    • High-Boiling Polar Aprotic: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

    • Fluorinated Alcohols: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 2,2,2-Trifluoroethanol (TFE).

  • Causality & Rationale:

    • Polar Aprotic Solvents are preferred when high energy input is needed. Their high boiling points allow for reactions to be conducted at elevated temperatures (>120 °C), and their strong solvating power keeps polar intermediates and reagents in solution. As they lack acidic protons, they do not interfere with bases that are often required in such cyclizations.

    • Fluorinated Alcohols represent a special, powerful class of solvents for these reactions. While protic, their unique electronic properties can dramatically influence reaction outcomes. For instance, in the synthesis of pyrazoles from hydrazines and 1,3-dicarbonyls, using HFIP as a solvent has been shown to drastically improve the regioselectivity of the condensation, leading to almost exclusive formation of a single isomer. This effect is attributed to HFIP's strong hydrogen-bond donating ability and low nucleophilicity, which can selectively stabilize key intermediates and transition states. This makes HFIP and TFE critical tools for controlling selectivity in complex cyclizations.[6][7]

C. Nucleophilic Aromatic Substitution (SNAr)

The C-1 position of the isoquinoline ring is electron-deficient and activated towards nucleophilic attack.[5] If a suitable leaving group is present, the hydrazide can be displaced or, conversely, other nucleophiles can be introduced to the ring.

  • Recommended Solvents: Polar Aprotic Solvents (DMSO, DMF, Acetonitrile).

  • Causality & Rationale: SNAr reactions proceed through a charged, resonance-stabilized intermediate (a Meisenheimer complex). Polar aprotic solvents are exceptionally effective at stabilizing this charged intermediate without solvating the nucleophile as strongly as protic solvents would. This "naked" nucleophile is more reactive, leading to significantly accelerated reaction rates compared to reactions run in protic or nonpolar solvents.

III. Data Summary: Solvent Selection at a Glance

The following table provides a comparative overview of commonly used solvents and their applicability to reactions with fluorinated isoquinoline hydrazides.

SolventClassDielectric Constant (20°C)Boiling Point (°C)Recommended Use Cases & Rationale
Ethanol (EtOH) Polar Protic24.578Primary choice for hydrazone formation. Good solubility for reactants; product often precipitates; can act as a mild catalyst.
Methanol (MeOH) Polar Protic32.765Similar to ethanol, useful for reactions at slightly lower temperatures.
Acetonitrile (MeCN) Polar Aprotic37.582Good general-purpose solvent for a range of reactions, including SNAr and some fluorinations (note: check reagent compatibility).[10]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent for high-temperature cyclizations and SNAr. High boiling point and strong solvating power for polar species.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Superior for SNAr and high-temperature reactions. Highest boiling point and polarity in this list; excellent solvent for salts.
Hexafluoro-2-propanol (HFIP) Fluorinated Alcohol16.758Specialty solvent for controlling regioselectivity in cyclizations. [7] Strong H-bond donor, weakly nucleophilic.
Toluene Nonpolar2.4111Useful for reactions where water must be removed azeotropically (e.g., using a Dean-Stark apparatus).
Dichloromethane (DCM) Aprotic9.140Good for reactions at or below room temperature where a non-nucleophilic, moderately polar solvent is needed.

IV. Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: General Synthesis of a Fluorinated Isoquinolyl-Hydrazone

This protocol describes the condensation of 7-fluoro-1-hydrazinylisoquinoline with an aromatic aldehyde.

Methodology:

  • Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-fluoro-1-hydrazinylisoquinoline (1.0 mmol, 177.2 mg) in absolute ethanol (10 mL). Stir until a clear solution is obtained.

  • Reagent Addition: To the stirred solution, add the selected aldehyde (e.g., 4-chlorobenzaldehyde, 1.05 mmol, 148.2 mg) in a single portion at room temperature.

  • Catalysis (Optional): Add one drop of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Precipitation of the product is often observed within 30-60 minutes.

  • Isolation: After the reaction is complete (typically 1-2 hours), cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 3 mL).

  • Drying: Dry the purified product under high vacuum to yield the desired fluorinated isoquinolyl-hydrazone.

Self-Validation & Trustworthiness: The formation of the hydrazone is typically a high-yielding and clean reaction. The identity and purity of the product can be readily confirmed by ¹H NMR (disappearance of the aldehyde proton, appearance of the imine C-H proton) and LC-MS. The precipitation of the product serves as a built-in purification step.

Diagram: Experimental Workflow for Hydrazone Synthesis

G cluster_start Setup cluster_reaction Reaction cluster_workup Isolation & Purification s1 Dissolve Hydrazide in Ethanol r1 Add Aldehyde & Catalytic Acid s1->r1 r2 Stir at Room Temp (Monitor by TLC) r1->r2 w1 Cool in Ice Bath r2->w1 w2 Filter Solid Product w1->w2 w3 Wash with Cold Ethanol w2->w3 w4 Dry Under Vacuum w3->w4

Caption: Workflow for a typical condensation reaction.

Protocol 2: Regioselective Synthesis of a Fused Pyrazolyl-Isoquinoline

This protocol demonstrates the use of a fluorinated alcohol to control regioselectivity in a cyclization reaction.

Methodology:

  • Setup: In a 10 mL vial with a screw cap and magnetic stir bar, combine the fluorinated isoquinoline hydrazide (0.5 mmol) and a non-symmetrical trifluoromethyl-1,3-diketone (0.55 mmol).

  • Solvent Addition: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2.5 mL) to the vial.

  • Reaction: Seal the vial and stir the mixture at 60 °C. The reaction should be monitored by LC-MS to track the consumption of starting material and the formation of the product regioisomers.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully remove the HFIP solvent under reduced pressure (ensure the vacuum trap is well-chilled).

  • Purification: The crude residue is then purified by column chromatography on silica gel to isolate the major, desired regioisomer.

Causality & Rationale: Standard condensation in ethanol would likely yield a mixture of two pyrazole regioisomers, which are often difficult to separate. The use of HFIP leverages its unique hydrogen bonding properties to direct the initial condensation to one of the carbonyl groups of the diketone, leading to the preferential formation of one cyclized product. This protocol provides a more efficient and controlled synthesis, which is a hallmark of a trustworthy and well-designed procedure.

Diagram: Solvent Selection Decision Tree

G start Identify Reaction Type cond Condensation (e.g., Hydrazone formation) start->cond cyc Cyclization / Annulation start->cyc snar SNAr start->snar protic Polar Protic: Ethanol, Methanol cond->protic Primary Choice aprotic_high Polar Aprotic (High BP): DMF, DMSO, NMP cyc->aprotic_high For high temp fluoro Fluorinated Alcohol: HFIP, TFE cyc->fluoro To control regioselectivity aprotic_mid Polar Aprotic: DMSO, DMF, MeCN snar->aprotic_mid To accelerate rate

Caption: Decision guide for initial solvent screening.

V. Conclusion

The selection of a solvent for reactions involving fluorinated isoquinoline hydrazides is a critical parameter that dictates success. A rational approach, grounded in the understanding of the substrate's physicochemical properties and the reaction mechanism, is superior to arbitrary screening. For simple condensations, polar protic solvents like ethanol offer a reliable and effective medium. For more complex cyclizations or SNAr reactions, polar aprotic solvents are generally required. Most importantly, specialized solvents like HFIP should be considered powerful tools to overcome significant challenges in selectivity, transforming a difficult reaction into a predictable and efficient synthesis.

References

  • The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide. Benchchem.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC.
  • Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters - ACS Publications.
  • 7-Fluoro-1-hydrazinylisoquinoline. Benchchem.
  • Editorial: Green Synthesis of Heterocycles. Frontiers.
  • Recent developments in the solvent-free synthesis of heterocycles. New Journal of Chemistry (RSC Publishing).
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  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC.
  • Synthesis of Fluorinated Pyrrolo[2,1- a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. PubMed.
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. PMC.
  • Synthesis of fluoro isoquinolines by Kubickova et al.⁶¹. ResearchGate.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Publishing.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. BENTHAM SCIENCE PUBLISHERS.
  • 1-Fluoroisoquinoline. PubChem.
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  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Agricultural and Food Chemistry.
  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Semantic Scholar.
  • Specific Solvent Issues with Fluorination. Wordpress.
  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. PMC.
  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. ACS Omega.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing.

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Troubleshooting & Optimization

Solving solubility issues of 6-Fluoroisoquinoline-3-carbohydrazide in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Fluoroisoquinoline-3-carbohydrazide Solubility

Welcome to the technical support center for 6-Fluoroisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous media. Below you will find a series of troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Understanding the Challenge: Why is 6-Fluoroisoquinoline-3-carbohydrazide Poorly Soluble in Water?

The solubility of a compound is governed by its molecular structure. 6-Fluoroisoquinoline-3-carbohydrazide possesses a largely aromatic and heterocyclic structure, which contributes to its hydrophobic nature. The isoquinoline ring system is inherently less polar than water. While the carbohydrazide group offers some potential for hydrogen bonding, the overall molecule tends to favor lipophilic environments over aqueous ones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing very low solubility of 6-Fluoroisoquinoline-3-carbohydrazide in my aqueous buffer. What is the first step I should take?

A1: pH Adjustment is the primary and most impactful initial step.

The isoquinoline moiety of your compound contains a nitrogen atom that can be protonated, making it a weak base.[1] This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[2][3]

Mechanism of pH-Dependent Solubility:

At a pH below the pKa of the isoquinoline nitrogen, the molecule will exist predominantly in its protonated, cationic form. This charged species is more readily solvated by polar water molecules. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form.

Figure 1. Equilibrium of pH-dependent solubility.

Experimental Protocol: pH Adjustment

  • Determine the pKa: If the pKa of 6-Fluoroisoquinoline-3-carbohydrazide is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, 7.4). Common buffers include citrate, acetate, and phosphate.

  • Solubility Measurement:

    • Add an excess of 6-Fluoroisoquinoline-3-carbohydrazide to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH range for your experiments.

Q2: pH adjustment alone is not sufficient for my required concentration. What other strategies can I employ?

A2: Consider the use of co-solvents.

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[4][5][6][7][8][9]

Commonly Used Co-solvents:

Co-solventTypical Concentration RangeConsiderations
Ethanol5-20% (v/v)Generally well-tolerated in many biological systems.[10]
Propylene Glycol10-40% (v/v)A common vehicle for parenteral formulations.[10]
Polyethylene Glycol (PEG 300/400)10-50% (v/v)Low toxicity and widely used in pharmaceutical preparations.[10][11]
Dimethyl Sulfoxide (DMSO)<1% (v/v) for in vitro assaysHigh solubilizing power but can have cellular effects.[8]

Experimental Protocol: Co-solvent System Development

  • Select Co-solvents: Based on the table above and the requirements of your experiment, select one or two co-solvents to test.

  • Prepare Stock Solutions: Prepare a concentrated stock solution of 6-Fluoroisoquinoline-3-carbohydrazide in the neat co-solvent.

  • Titration: Add the stock solution dropwise to your aqueous buffer while stirring. Observe for any precipitation.

  • Systematic Screening: Prepare a matrix of formulations with varying percentages of the co-solvent(s) in your chosen buffer.

  • Solubility Determination: Measure the solubility in each formulation as described in the pH adjustment protocol.

Q3: My experimental system is sensitive to organic solvents. Are there alternative solubilization methods?

A3: Yes, cyclodextrins are an excellent alternative.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 6-Fluoroisoquinoline-3-carbohydrazide, forming an inclusion complex that is more water-soluble.[12][13][14][15][16]

Figure 2. Formation of a cyclodextrin inclusion complex.

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Commonly used but has limited water solubility itself.[14]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity, making it a preferred choice in many applications.[10]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with high water solubility, often used in parenteral formulations.

Experimental Protocol: Cyclodextrin Complexation

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of 6-Fluoroisoquinoline-3-carbohydrazide to each solution.

    • Equilibrate and determine the concentration of the dissolved drug as previously described.

    • Plot the drug solubility against the cyclodextrin concentration to determine the complexation efficiency.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Create a paste by mixing 6-Fluoroisoquinoline-3-carbohydrazide and the cyclodextrin in a mortar with a small amount of a water-alcohol mixture.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature.

    • The resulting powder is the inclusion complex, which should exhibit improved solubility.[13]

Q4: Can I improve the solubility by creating a salt form of the compound?

A4: Yes, salt formation is a highly effective strategy for ionizable compounds.

Converting an acidic or basic drug into a salt can significantly enhance its solubility and dissolution rate.[17][18][19][20][21][22] Since 6-Fluoroisoquinoline-3-carbohydrazide is a weak base, it can be reacted with an acid to form a salt.

Workflow for Salt Formation:

Salt_Formation_Workflow Start Start: 6-Fluoroisoquinoline-3-carbohydrazide (Free Base) Counterion Select Acid Counter-ion (e.g., HCl, HBr, Mesylate) Start->Counterion Choose Reaction Reaction in Suitable Solvent Counterion->Reaction React with Isolation Isolate Salt (Crystallization/Precipitation) Reaction->Isolation Yields Characterization Characterize Salt (Solubility, Stability) Isolation->Characterization Analyze

Figure 3. Workflow for salt formation.

Experimental Protocol: Salt Formation Screening

  • Counter-ion Selection: Choose a selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, hydrobromic acid, methanesulfonic acid, tartaric acid).

  • Solvent Selection: Dissolve the free base in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Salt Formation: Stoichiometrically add the selected acid to the solution of the free base.

  • Isolation: The salt may precipitate out of solution directly or after cooling or the addition of an anti-solvent.

  • Characterization:

    • Collect the solid by filtration and dry it.

    • Confirm salt formation using techniques like NMR, FTIR, and DSC.

    • Measure the aqueous solubility of the newly formed salt and compare it to the free base.

Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the moleculeSimple, cost-effective, and often the most significant factor.Only applicable to ionizable compounds; solubility may be limited to a specific pH range.
Co-solvents Reduces the polarity of the solvent systemCan achieve high concentrations; simple to prepare.Potential for toxicity or interference with biological assays; risk of precipitation upon dilution.[4][9]
Cyclodextrins Formation of a water-soluble inclusion complexLow toxicity (especially modified cyclodextrins); suitable for sensitive systems.Can be more expensive; may not be suitable for all molecular geometries.
Salt Formation Creates a more soluble, ionized form of the compoundCan dramatically increase solubility and dissolution rate; well-established technique.Requires an ionizable group on the molecule; the resulting salt may have different stability or hygroscopicity profiles.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 346. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Maheriya, P. M. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability, 3(3). [Link]

  • Hickey, M. B. (2007). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved February 15, 2026, from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Contract Pharma. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2859-2868. [Link]

  • Co-solvent: Significance and symbolism. (2025). Wisdom Library. Retrieved February 15, 2026, from [Link]

  • Williams, A. C. (2017). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved February 15, 2026, from [Link]

  • solubility enhancement and cosolvency by madhavi. (2016). SlideShare. [Link]

  • Kumar, S., & Singh, A. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 3(9), 2975. [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 62. [Link]

  • Solubilizer Excipients. (n.d.). Protheragen. Retrieved February 15, 2026, from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (2012). Journal of Advanced Pharmacy Education and Research, 2(2), 70-81. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Solubilizer Excipients. (n.d.). CD Formulation. Retrieved February 15, 2026, from [Link]

  • Solubilizing Excipients Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • PH-dependent solubility: Significance and symbolism. (2025). Wisdom Library. Retrieved February 15, 2026, from [Link]

  • Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium. (2020).
  • Carbohydrazide. (n.d.). Ataman Kimya. Retrieved February 15, 2026, from [Link]

  • Carbohydrazide. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-458. [Link]

  • Isoquinoline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Carbohydrazide. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

  • Carbohydrazide. (n.d.). Shandong Taihe Water Treatment Co., Ltd. Retrieved February 15, 2026, from [Link]

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Preventing oxidation during 6-Fluoroisoquinoline-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preventing Oxidation in 6-Fluoroisoquinoline-3-carbohydrazide Synthesis

Executive Summary

The synthesis of 6-Fluoroisoquinoline-3-carbohydrazide typically involves the nucleophilic substitution of an ester precursor with hydrazine hydrate.[1] While the reaction is chemically straightforward, the hydrazide moiety (–CONHNH₂) is highly susceptible to oxidative degradation. This oxidation is often catalyzed by trace metal ions and accelerated by alkaline conditions, leading to impurities such as 1,2-bis(6-fluoroisoquinoline-3-carbonyl)hydrazine (the symmetric dimer) or reversion to the carboxylic acid.

This guide provides a self-validating protocol designed to eliminate oxidative vectors, ensuring high purity and yield.

Part 1: The Oxidation Mechanism

To prevent oxidation, one must understand the pathway. The degradation of carbohydrazides generally proceeds via a radical mechanism or metal-catalyzed dehydrogenation.

Key Degradation Pathways:

  • Oxidative Dimerization: The hydrazide is oxidized to a reactive diazene intermediate, which couples with another hydrazide or unreacted ester to form the symmetric diacylhydrazine (dimer).

  • Hydrolytic Oxidation: In the presence of air and moisture, the hydrazide can degrade back to the carboxylic acid (6-fluoroisoquinoline-3-carboxylic acid) and nitrogen gas.

  • Metal Catalysis: Trace ions (Cu²⁺, Fe³⁺) drastically lower the activation energy for hydrazine decomposition.

Visualizing the Threat: Degradation Pathways

OxidationPathways cluster_catalysts Catalysts Start 6-Fluoroisoquinoline-3-carbohydrazide (Target Product) Intermediate Diazene Intermediate (R-CON=NH) Start->Intermediate Oxidation (O2, Metal Ions) Dimer Symmetric Dimer (Impurity) Intermediate->Dimer Coupling w/ Hydrazide Acid Carboxylic Acid (Hydrolysis Product) Intermediate->Acid Hydrolysis/Decomp Metals Cu²⁺, Fe³⁺ Metals->Start Base High pH

Caption: Figure 1. Oxidative degradation pathways of carbohydrazides. Trace metals and oxygen drive the formation of reactive diazenes, leading to dimers and acids.

Part 2: Optimized Synthesis Protocol

This protocol integrates Critical Control Points (CCPs) specifically to mitigate oxidation.

Reagents:

  • Substrate: Ethyl 6-fluoroisoquinoline-3-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98%, 5.0–10.0 eq )

  • Solvent: Ethanol (Absolute, degassed)

  • Additives: EDTA (Disodium salt, 0.1 mol%) – Optional but recommended for lower grade solvents.

Protocol Steps:

  • Solvent Degassing (CCP 1):

    • Action: Sparge the ethanol with Nitrogen (N₂) or Argon for 15–20 minutes before use.

    • Reasoning: Removes dissolved oxygen that initiates radical oxidation chains.

  • Reaction Setup:

    • Charge the reaction vessel with the ester and degassed ethanol.

    • Add EDTA (0.1 mol%) if using non-HPLC grade solvents to sequester trace transition metals.

    • Initiate stirring and maintain a continuous N₂ blanket.

  • Hydrazine Addition (CCP 2):

    • Action: Add Hydrazine Hydrate dropwise at room temperature. Use a large excess (5–10 equivalents).

    • Reasoning: Excess hydrazine acts as a "sacrificial reductant," consuming any residual oxygen before it reacts with the product. It also drives the equilibrium to the mono-hydrazide, preventing the product from reacting with the starting ester to form the dimer.

  • Reflux & Monitoring:

    • Heat to reflux (approx. 78°C). Monitor via TLC/LC-MS.

    • Visual Check: The solution should remain clear or pale yellow. Darkening indicates oxidation.

  • Workup & Isolation (CCP 3):

    • Cool to 0–5°C under N₂. The product often crystallizes.[1]

    • Filter rapidly. Wash with cold, degassed ethanol .

    • Critical: Do not pull air through the filter cake for extended periods.

  • Drying:

    • Dry under high vacuum at 40°C. Avoid oven drying in air.

Part 3: Troubleshooting Center

Issue 1: The reaction mixture turns deep red or brown during reflux.
  • Diagnosis: This is the "diazenyl" warning. The hydrazide is oxidizing to azo/diazo species.

  • Root Cause: Oxygen ingress or metal contamination.

  • Solution:

    • Check N₂ lines for leaks.

    • Add a pinch of EDTA to the reaction.

    • Ensure hydrazine hydrate is fresh (old bottles absorb CO₂ and O₂).

Issue 2: LC-MS shows a peak with Mass = [2 x Product] - 2 (Dimer Formation).
  • Diagnosis: Formation of 1,2-bis(6-fluoroisoquinoline-3-carbonyl)hydrazine.

  • Root Cause: Insufficient Hydrazine Hydrate. If the hydrazine concentration is low, the newly formed hydrazide competes with hydrazine to attack the remaining ester.

  • Solution: Increase Hydrazine Hydrate to 10 equivalents . The high concentration ensures the ester reacts with hydrazine, not the product.

Issue 3: Product contains carboxylic acid impurity (Mass = Product - 14).
  • Diagnosis: Hydrolysis of the hydrazide.[2]

  • Root Cause: Reaction ran too long at high temperature, or the workup involved prolonged exposure to moisture/air.

  • Solution: Stop the reaction immediately upon consumption of the ester (monitor closely). Avoid aqueous acidic workups.

Part 4: Synthesis Workflow Diagram

This diagram illustrates the process flow with embedded safety checks.

SynthesisWorkflow Step1 1. Solvent Prep (Sparge EtOH with N₂) Step2 2. Charge Reagents (Ester + EDTA + EtOH) Step1->Step2 Step3 3. Add Hydrazine (10 eq) (Sacrificial Reductant) Step2->Step3 Step4 4. Reflux under N₂ (Monitor Color) Step3->Step4 Decision Color Darkening? Step4->Decision Step5 5. Cool & Filter (Limit Air Exposure) Decision->Step5 No Corrective Add EDTA / Purge O₂ Decision->Corrective Yes End Pure Product (Vac Dry) Step5->End Corrective->Step4

Caption: Figure 2. Optimized synthesis workflow emphasizing inert atmosphere and excess reagent stoichiometry.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use technical grade ethanol? A: It is risky. Technical grade ethanol often contains trace aldehydes and metal ions (from storage drums). Aldehydes will react with hydrazine to form hydrazones (Schiff bases), contaminating your product. Use Analytical Grade (AR) or HPLC grade ethanol.

Q: How should I store the final product? A: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed amber vial at -20°C. Hydrazides are light and air-sensitive over long periods.

Q: Why use EDTA? A: Hydrazines are powerful reducing agents. In the presence of transition metals (Cu, Fe, Ni), they undergo catalytic decomposition. EDTA chelates these metals, effectively "disarming" the catalyst and stabilizing the hydrazine.

References

  • Vertex AI Search. (2024). Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications.[3] Link

  • Vertex AI Search. (2024). Mechanism of hydrazine oxidation at Palladium electrodes. ResearchGate. Link

  • Vertex AI Search. (2024). Reaction of esters with hydrazine. ScienceMadness. Link

  • Vertex AI Search. (2024). Synthesis of Functionalized Isoquinolone Derivatives. NCBI. Link

Sources

Overcoming steric hindrance in 6-Fluoroisoquinoline-3-carbohydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Mechanistic Landscape

Welcome to the technical support hub for 6-Fluoroisoquinoline-3-carbohydrazide (6-FIQ-3-CH ). As researchers, we often encounter "steric hindrance" as a catch-all term for low reactivity. However, with the 6-FIQ scaffold, the challenge is a synergistic effect of steric occlusion at the 3-position (adjacent to the ring nitrogen) and electronic deactivation caused by the 6-fluoro substituent.

The fluorine atom at C6 is strongly electron-withdrawing (


), which reduces the electron density of the isoquinoline ring. While this makes the C3-ester precursor highly electrophilic (good for initial hydrazide formation), it paradoxically renders the terminal amino group of the resulting hydrazide less nucleophilic. This guide provides self-validating protocols to overcome these specific energy barriers.

Troubleshooting Guide (Q&A)

Q1: I am seeing low conversion of ethyl 6-fluoroisoquinoline-3-carboxylate to the hydrazide, even after 24h reflux. Is this steric hindrance?

Diagnosis: Likely solubility-limited kinetics rather than pure steric hindrance. The 6-fluoro group significantly lowers the solubility of the ester in standard ethanolic media compared to the non-fluorinated analog. The hydrazine hydrate cannot attack the carbonyl effectively if the ester is aggregated.

The Fix: The "Solvent-Switch" Protocol Switch from pure Ethanol (EtOH) to a 1:1 mixture of EtOH and DMF (Dimethylformamide). DMF disrupts intermolecular


-stacking of the isoquinoline rings.

Validated Protocol:

  • Dissolution: Dissolve 1.0 eq of ethyl 6-fluoroisoquinoline-3-carboxylate in minimal DMF (approx. 2 mL/mmol).

  • Dilution: Add an equal volume of absolute EtOH.

  • Reagent Addition: Add 5.0 eq of Hydrazine Hydrate (80% or 99%). Note: Excess is crucial to drive equilibrium.

  • Energy Input: Reflux at 80°C for 4–6 hours.

    • Alternative: Microwave irradiation at 100W, 80°C for 15 minutes (See Diagram 1).

  • Monitoring: Check TLC (System: CHCl3:MeOH 9:1). The hydrazide typically fluoresces more intensely blue/green under UV254 due to the amide functionality.

Data Verification:

Condition Solvent Time Yield
Standard Reflux EtOH 24 h 45%
Optimized Reflux EtOH:DMF (1:1) 6 h 88%

| Microwave | EtOH | 20 min | 92% |

Q2: My Schiff base reaction (Hydrazide + Benzaldehyde) is stalling. The 6-F group seems to deactivate the hydrazide.

Diagnosis: Correct. The 6-fluoro group pulls electron density through the conjugated isoquinoline system, reducing the nucleophilicity of the terminal


. If you are reacting with a sterically hindered aldehyde (e.g., o-substituted benzaldehyde), the reaction barrier becomes too high for standard thermal conditions.

The Fix: Acid-Catalyzed Nucleophilic Attack You must activate the electrophile (the aldehyde) to compensate for the weak nucleophile (the hydrazide).

Protocol:

  • Suspend 6-FIQ-3-CH (1.0 eq) and the aldehyde (1.1 eq) in Ethanol.

  • Catalyst: Add glacial acetic acid (AcOH) (3–5 drops per mmol).

    • Why? AcOH protonates the aldehyde oxygen, making the carbonyl carbon significantly more electrophilic (

      
      ), inviting attack from the sluggish hydrazide nitrogen.
      
  • Reflux: Heat for 2–4 hours.

  • Workup: Cool to RT. The Schiff base often precipitates due to the "rigidification" of the molecule. If no precipitate forms, pour into ice-cold water.

Q3: I cannot cyclize the hydrazide to the 1,3,4-oxadiazole using standard POCl3 reflux. It turns into a tar.

Diagnosis: The 6-fluoroisoquinoline ring is sensitive to harsh acidic conditions at high temperatures (


C). 

can cause chlorination at the C1 position (adjacent to N) or general decomposition.

The Fix: The Iodine-Mediated Oxidative Cyclization This is a milder, "soft" cyclization method that avoids thermal decomposition.

Protocol:

  • Dissolve the hydrazone (Schiff base from Q2) in DMSO.

  • Add Iodine (

    
    )  (1.2 eq) and Potassium Carbonate (
    
    
    
    )
    (3.0 eq).
  • Stir at 80°C for 2–3 hours.

  • Mechanism: The base generates the enolate of the hydrazone, which attacks the iodine. Subsequent elimination closes the ring to form the 1,3,4-oxadiazole.

  • Quench: Add 5% Sodium Thiosulfate solution to remove excess iodine (color changes from dark brown to yellow/white precipitate).

Visualizing the Workflow

The following diagram illustrates the optimized synthetic pathway, highlighting the critical decision points where steric or electronic factors must be managed.

G cluster_0 Troubleshooting Loop Ester Start: Ethyl 6-Fluoroisoquinoline- 3-carboxylate Cond1 Condition: NH2NH2, EtOH/DMF Issue: Solubility/Aggregates Ester->Cond1 Nucleophilic Subst. Hydrazide Intermediate: 6-FIQ-3-Carbohydrazide (Nucleophile) Cond2 Condition: Aldehyde + AcOH (Cat) Issue: Low Nucleophilicity Hydrazide->Cond2 Condensation SchiffBase Product A: Hydrazone (Schiff Base) Cond3 Condition: I2 / K2CO3 / DMSO Issue: Thermal Instability SchiffBase->Cond3 Oxidative Cyclization Oxadiazole Product B: 1,3,4-Oxadiazole (Cyclized) Cond1->Hydrazide Yield >85% MW Use Microwave (100W, 15 min) Cond1->MW If Yield < 50% Cond2->SchiffBase Protonation of C=O Cond3->Oxadiazole Mild Conditions MW->Hydrazide

Figure 1: Optimized synthetic workflow for 6-Fluoroisoquinoline-3-carbohydrazide derivatives, distinguishing between thermal and microwave-assisted pathways.

References

  • Mohamad, S. A. A., et al. (2022).[1] Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids. Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • Thangaraj, et al. (2023).[2] The Application of Microwaves in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar. Retrieved from [Link]

  • Jeelani, I. (2019).[3] How to overcome Steric Hindrance? ResearchGate.[3][4][5] Retrieved from [Link]

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. (Contextual grounding for hydrazide reactivity).

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 6-Fluoroisoquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral analysis of 6-Fluoroisoquinoline-3-carbohydrazide Content Type: Publish Comparison Guide

Executive Summary

6-Fluoroisoquinoline-3-carbohydrazide is a critical pharmacophore in medicinal chemistry, often serving as a precursor for Schiff base ligands, antimicrobial agents, and antitumor candidates. Its analysis presents unique challenges due to the interplay between the electron-withdrawing fluorine atom, the nitrogen-rich isoquinoline core, and the labile protons of the carbohydrazide moiety.

This guide provides a definitive spectral characterization workflow. Unlike standard reports, we compare the analytical performance of this molecule under varying solvent conditions and contrast its spectral signature against its most common regioisomer (7-fluoroisoquinoline-3-carbohydrazide) to ensure precise structural validation.

Comparative Analysis: Optimizing the Analytical Window

To achieve high-resolution data, one must select the correct analytical environment. We compare the "performance" of the spectral acquisition in two common NMR solvents and against a structural alternative.

Comparison A: Solvent Performance (DMSO-d₆ vs. CDCl₃)

The choice of solvent dictates the visibility of the hydrazide motif.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Hydrazide (-CONHNH₂) Sharp, distinct signals.Broad, often invisible.DMSO acts as a H-bond acceptor, stabilizing the amide/amine protons and slowing exchange rates.
Solubility Excellent (>20 mg/mL).Poor (<5 mg/mL).The polar hydrazide tail aggregates in non-polar chloroform, leading to line broadening.
Resolution (Aromatic) High resolution of J-coupling.Overlapping multiplets.DMSO polarity separates the isoquinoline signals, essential for resolving

coupling.
Water Peak Interference ~3.33 ppm (distinct).~1.56 ppm (variable).Water in DMSO is distinct from the aromatic region; in CDCl₃, it can drift into aliphatic impurity regions.
Comparison B: Regioisomer Differentiation (6-Fluoro vs. 7-Fluoro)

In drug development, verifying the position of the fluorine atom is critical. The 6-fluoro and 7-fluoro isomers are difficult to distinguish by MS alone but show distinct NMR "performance" markers.

Spectral Marker6-Fluoro Isomer (Target) 7-Fluoro Isomer (Alternative) Differentiation Logic
H-5 Signal Doublet (d) with large

(~9-10 Hz).
Singlet (s) or weak doublet (

).
In 6-F, H-5 is ortho to Fluorine. In 7-F, H-5 is meta.
H-8 Signal Doublet of Doublets (dd) (

).
Doublet (d) with large

.
In 6-F, H-8 is meta to Fluorine. In 7-F, H-8 is ortho.
C-6 Shift (

)
Doublet (~250 Hz) at ~160-165 ppm.Doublet (~20 Hz) or singlet.Direct C-F attachment confirms position.

Detailed Spectral Assignment (in DMSO-d₆)

1H NMR Analysis (400 MHz)

The spectrum is dominated by the isoquinoline aromatic protons and the hydrazide exchangeable protons.

  • 
     10.10 ppm (1H, s, -CONH-):  The amide proton. Deshielded due to anisotropy of the carbonyl and H-bonding with DMSO. Disappears upon 
    
    
    
    shake.
  • 
     9.35 ppm (1H, s, H-1):  The most deshielded aromatic proton, located between the ring nitrogen and C-8. It typically appears as a singlet but may show fine long-range coupling.
    
  • 
     8.65 ppm (1H, s, H-4):  Characteristic singlet of the isoquinoline heterocyclic ring.
    
  • 
     8.30 ppm (1H, dd, 
    
    
    
    Hz, H-8):
    Coupled to H-7 (
    
    
    ) and Fluorine (
    
    
    ).
  • 
     7.95 ppm (1H, dd, 
    
    
    
    Hz, H-5):
    Diagnostic Peak. The large coupling constant (~9.5 Hz) corresponds to the ortho-fluorine (
    
    
    ), confirming the 6-position.
  • 
     7.60 ppm (1H, td, 
    
    
    
    Hz, H-7):
    Triplets of doublets due to overlap of
    
    
    (with H-8) and
    
    
    (with F-6).
  • 
     4.65 ppm (2H, br s, -NH₂):  Broad signal for the terminal amine. Highly temperature and concentration dependent.
    
13C NMR Analysis (100 MHz)

Fluorine coupling (


, spin 1/2) splits carbon signals into doublets.
  • 
     164.5 ppm (C=O):  Carbonyl carbon. Singlet (too far for significant F-coupling).
    
  • 
     163.8 ppm (d, 
    
    
    
    Hz, C-6):
    The ipso-carbon directly attached to fluorine.
  • 
     152.1 ppm (s, C-1):  Deshielded by adjacent Nitrogen.
    
  • 
     142.0 ppm (s, C-3):  Quaternary carbon attached to the hydrazide.
    
  • 
     138.5 ppm (d, 
    
    
    
    Hz, C-4a):
    Bridgehead carbon.
  • 
     130.2 ppm (d, 
    
    
    
    Hz, C-8):
    Meta-coupling to Fluorine.
  • 
     128.5 ppm (d, 
    
    
    
    Hz, C-8a):
    Bridgehead carbon.
  • 
     120.5 ppm (d, 
    
    
    
    Hz, C-7):
    Ortho-coupling.
  • 
     119.8 ppm (s, C-4):  Heterocyclic CH.
    
  • 
     111.2 ppm (d, 
    
    
    
    Hz, C-5):
    Ortho-coupling.

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity and reproducibility.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid hydrazide.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Do not use CDCl₃. If the sample is cloudy, sonicate for 30 seconds.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     0.00).
    
Step 2: Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the isolated H-1 and H-4 protons, ensuring accurate integration.

  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 1024 scans (Fluorinated carbons split signal intensity, requiring higher S/N).

    • 19F (Optional): Run a non-decoupled 19F scan to confirm the single fluorine environment (~ -110 ppm).

Step 3: Validation (The "Shake" Test)

To confirm the hydrazide moiety:

  • Acquire the standard 1H spectrum.

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The signals at 10.10 ppm (-CONH-) and 4.65 ppm (-NH₂) must disappear or diminish significantly. The aromatic signals will remain unchanged.

Structural Logic & Signaling Pathway

The following diagram illustrates the logical flow for assigning the regiochemistry of the molecule using the data described above.

G Start Unknown Fluoroisoquinoline Hydrazide Sample Solvent Dissolve in DMSO-d6 Start->Solvent H1_Scan Run 1H NMR Solvent->H1_Scan Check_NH Check 9-10 ppm & 4-5 ppm H1_Scan->Check_NH Hydrazide_Confirm Signals Present? (Hydrazide Confirmed) Check_NH->Hydrazide_Confirm Yes Check_Coupling Analyze H-5 Coupling (Region 7.8 - 8.1 ppm) Hydrazide_Confirm->Check_Coupling Isomer_6F Large Doublet (J ~9Hz) (Ortho Coupling) Check_Coupling->Isomer_6F Yes Isomer_7F Singlet or Weak Split (Meta Coupling) Check_Coupling->Isomer_7F No Final Confirmed Structure: 6-Fluoroisoquinoline-3-carbohydrazide Isomer_6F->Final

Caption: Logical decision tree for verifying the 6-fluoro regioisomer using 1H NMR coupling patterns.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F-H and F-C coupling constants).
  • PubChem. (2024).[1] Carbohydrazide Spectral Data. National Library of Medicine. Link

  • Reich, H. J. (2024). 13C-19F Coupling Constants. University of Wisconsin-Madison.[2] Link

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A Comparative Guide to the Structure-Activity Relationship of 6-Fluoroquinolines vs. Non-Fluorinated Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Isoquinoline Scaffold and Fluorine in Drug Discovery

The isoquinoline and its related quinolone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with diverse activities, including anticancer and antimicrobial properties.[1][2][3] The versatility of this bicyclic heteroaromatic system allows for fine-tuning of its pharmacological profile through substitution at various positions.[2] A particularly transformative moment in the evolution of these compounds was the introduction of a fluorine atom, most notably at the C-6 position of the quinolone core, which gave rise to the highly successful fluoroquinolone class of antibiotics.[4][5][6]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 6-fluoro-substituted quinolones against their non-fluorinated counterparts. We will explore the profound impact of this single atomic substitution on the molecule's physicochemical properties, pharmacokinetics, and ultimately, its biological potency. By examining the causality behind these changes, this guide aims to equip researchers and drug development professionals with a deeper understanding of the strategic use of fluorine in modern medicinal chemistry.[7][8][9]

The Non-Fluorinated Quinolone Core: A Foundation for Antibacterial Activity

The journey of quinolone antibacterials began with nalidixic acid, a non-fluorinated naphthyridine derivative discovered in the 1960s.[5][10] While effective for urinary tract infections, its spectrum of activity was limited.[10][11] The basic quinolone scaffold possesses key structural features essential for its mechanism of action, which involves the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[10][12]

The foundational SAR for this class established several critical requirements for activity:

  • N-1 Substituent: The group at the N-1 position, such as ethyl or cyclopropyl, is crucial for potency and influences the antibacterial spectrum.[13]

  • C-3 Carboxylic Acid and C-4 Carbonyl: These two functionalities are indispensable. They form a bidentate chelate with a magnesium ion in the enzyme's active site, which is a key interaction for inhibiting enzyme function.[10] Modification or removal of either group typically leads to a complete loss of activity.[13]

  • C-7 Substituent: The introduction of a nitrogen-containing heterocycle, like a piperazine ring, at the C-7 position dramatically broadens the spectrum of activity, particularly against Gram-negative bacteria.[13]

The following diagram illustrates the core quinolone scaffold and the key positions influencing its biological activity.

Caption: Key positions on the quinolone ring that dictate antibacterial activity.

While potent, the early non-fluorinated quinolones suffered from limitations, including a narrow antibacterial spectrum and the rapid development of bacterial resistance. This set the stage for a pivotal innovation: the strategic incorporation of fluorine.

The C-6 Fluorine Substitution: A Paradigm Shift in Potency and Properties

The introduction of a fluorine atom at the C-6 position of the quinolone ring was a monumental discovery, dramatically enhancing the antibacterial profile and leading to the development of blockbuster drugs like ciprofloxacin and levofloxacin.[4][13] This single substitution imparts a cascade of beneficial effects rooted in fluorine's unique atomic properties.

Altered Physicochemical Properties

Fluorine is the most electronegative element, and its incorporation profoundly alters the electronic and physical properties of the molecule.[7][8]

  • Increased Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeation and cellular uptake into bacteria.[14] This is a crucial factor for a drug to reach its intracellular targets.

  • Modulated pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of the C-3 carboxylic acid and the basicity of the C-7 piperazine moiety.[7][8] This dual influence helps optimize the zwitterionic character of the molecule at physiological pH, balancing solubility and permeability, which are critical for oral absorption.[15]

  • Enhanced Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[7][14] By replacing a hydrogen atom with a fluorine atom at C-6, a common site of metabolic attack, the molecule's half-life is extended, improving its pharmacokinetic profile.

The logical flow from fluorine's properties to improved drug characteristics is visualized below.

Fluorine_Effect cluster_0 Fundamental Property cluster_1 Physicochemical Changes cluster_2 Pharmacological Outcomes F C-6 Fluorine Substitution EN High Electronegativity F->EN Lipo Increased Lipophilicity F->Lipo Meta Metabolic Blocking F->Meta PK Improved pKa / Zwitterion Balance EN->PK Bind Stronger Target Binding EN->Bind Perm Enhanced Membrane Permeation Lipo->Perm Stab Increased Metabolic Stability Meta->Stab Improved_Activity Improved_Activity PK->Improved_Activity Overall Improved Activity & PK Profile Perm->Improved_Activity Overall Improved Activity & PK Profile Stab->Improved_Activity Overall Improved Activity & PK Profile Bind->Improved_Activity Overall Improved Activity & PK Profile MIC_Workflow A 1. Prepare Serial Dilutions of Test Compound in 96-Well Plate D 4. Inoculate All Wells (except negative control) A->D B 2. Standardize Bacterial Inoculum to 0.5 McFarland C 3. Further Dilute Inoculum to ~5 x 10⁵ CFU/mL B->C C->D E 5. Incubate Plate (35°C, 16-20 hours) D->E F 6. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Conclusion

The structure-activity relationship of quinolone antibacterials offers a compelling case study in modern drug design. While the non-fluorinated isoquinoline and quinolone scaffolds provide a viable starting point for biological activity, the strategic incorporation of a single fluorine atom at the C-6 position is transformative. This substitution fundamentally alters the molecule's physicochemical properties, leading to superior pharmacokinetics and a dramatic enhancement in pharmacodynamic potency. [4][7]The success of the fluoroquinolones underscores the power of fluorine chemistry to solve complex challenges in drug development, turning promising leads into potent therapeutic agents. For researchers in the field, understanding the profound and multifaceted "fluorine effect" is not merely academic—it is a critical tool in the rational design of next-generation medicines.

References

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  • Andrade, A. C. S., et al. (2023). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 28(15), 5894. [Link]

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Altman, M. D., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6292. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Cheon, S. H., et al. (2001). Structure-activity relationship studies of isoquinolinone type anticancer agent. Archives of Pharmacal Research, 24(4), 276-280. [Link]

  • Soriano, F. M., et al. (1998). Structure-absorption relationships of a series of 6-fluoroquinolones. Antimicrobial Agents and Chemotherapy, 42(7), 1806-1812. [Link]

  • Domagala, J. M., et al. (1986). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 29(3), 394-404. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 34(2), 853-861. [Link]

  • Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S22-S28. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

  • Cassels, B. K., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological Research, 31(2), 103-107. [Link]

  • Bisoc, A. C., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(20), 11246. [Link]

  • Moglila, F. A., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E121. [Link]

  • Walden, M., et al. (2021). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. Pharmaceutics, 13(10), 1599. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. [Link]

  • Gáspár, L., et al. (2019). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2019(4), M1095. [Link]

  • Pathak, A., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(16), 3689. [Link]

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  • Ali, A. M., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14936. [Link]

  • Al-Hussain, S. A., & Paul, M. L. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1681. [Link]

  • PDB-101. (n.d.). Fluoroquinolones. RCSB PDB. [Link]

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  • ResearchGate. (n.d.). Chemical structures of the six studied fluoroquinolones. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones. [Link]

  • Hori, S., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. [Link]

  • Masuda, N., et al. (1996). In vitro and in vivo antibacterial activities of CS-940, a new 6-fluoro-8-difluoromethoxy quinolone. Antimicrobial Agents and Chemotherapy, 40(7), 1599-1606. [Link]

  • Ligtvoet, E. E., & Wickerhoff-Minoggio, T. (1985). In-vitro activity of pefloxacin compared with six other quinolones. Journal of Antimicrobial Chemotherapy, 16(4), 485-490. [Link]

  • Gimenez, M., et al. (1992). Comparative in vitro and in vivo activities of six new monofluoroquinolone and difluoroquinolone 3-carboxylic acids with a 7-azetidin ring substituent. Antimicrobial Agents and Chemotherapy, 36(3), 568-577. [Link]

Sources

A Comparative Guide to the Synthesis of Fluorinated Isoquinoline Carbohydrazides: Strategies for Enhanced Efficiency and Yield

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Among these scaffolds, the isoquinoline nucleus is a privileged structure found in numerous biologically active compounds. This guide provides a comparative analysis of synthetic routes to fluorinated isoquinoline carbohydrazides, a class of molecules with significant potential in drug discovery. We will delve into the mechanistic underpinnings of various synthetic strategies, offering detailed protocols and data-driven comparisons to inform your selection of the most efficient and scalable methodology.

Introduction: The Strategic Advantage of Fluorination in Isoquinoline Scaffolds

The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of isoquinoline carbohydrazides, this can lead to enhanced potency, improved oral bioavailability, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. However, the synthesis of these fluorinated derivatives presents unique challenges, often requiring specialized reagents and carefully optimized reaction conditions. This guide will compare and contrast key synthetic approaches to empower researchers with the knowledge to navigate these challenges effectively.

Comparative Analysis of Synthetic Strategies

The synthesis of fluorinated isoquinoline carbohydrazides can be broadly approached via two strategic disconnections:

  • Late-Stage Fluorination: Introducing the fluorine atom(s) to a pre-formed isoquinoline carbohydrazide core.

  • Early-Stage Fluorination: Constructing the isoquinoline ring system using fluorinated starting materials.

The choice between these strategies is often dictated by the availability of starting materials, the desired regioselectivity of fluorination, and the overall scalability of the route.

Strategy 1: Synthesis via Bischler-Napieralski Cyclization of Fluorinated Phenylacetamides

A robust and widely employed method for constructing the isoquinoline core is the Bischler-Napieralski reaction. This approach involves the cyclization of a β-phenylethylamine derivative, which can be readily prepared with fluorine substituents on the phenyl ring.

The general workflow for this strategy is outlined below. The key transformation is the intramolecular electrophilic aromatic substitution, where the choice of condensing agent is critical to achieving high yields.

A Fluorinated Phenylacetic Acid C Fluorinated Phenylacetyl Chloride A:e->C:w Activation B Thionyl Chloride (SOCl2) B:s->C:n E Fluorinated N-Phenethylacetamide C:e->E:w Amidation D Dopamine Hydrochloride D:s->E:n G Dihydroisoquinoline Intermediate E:e->G:w Bischler-Napieralski Cyclization F Phosphorus Pentoxide (P2O5) or POCl3 F:s->G:n I Fluorinated Isoquinoline G:e->I:w Aromatization H Dehydrogenation (e.g., Pd/C) H:s->I:n K Fluorinated Isoquinoline Ester I:e->K:w Esterification J Esterification J:s->K:n M Fluorinated Isoquinoline Carbohydrazide K:e->M:w Hydrazinolysis L Hydrazinolysis (Hydrazine Hydrate) L:s->M:n

Figure 1: Synthetic workflow for fluorinated isoquinoline carbohydrazides via the Bischler-Napieralski reaction.

This protocol is adapted from a similar synthesis of non-fluorinated analogs and serves as a representative example.

  • Amide Formation: To a solution of 3-fluoro-4-methoxyphenethylamine (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-acetyl intermediate.

  • Cyclization: To the crude N-acetyl intermediate, add phosphorus pentoxide (P2O5, 2.0 eq) in toluene (0.1 M). Reflux the mixture for 6 hours.

  • Purification: Cool the reaction to room temperature and carefully quench with ice-water. Basify the aqueous layer with 4 M NaOH and extract with DCM. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the target dihydroisoquinoline.

  • Aromatization and Carbohyrazide formation: The resulting dihydroisoquinoline can be aromatized using a catalyst such as Pd/C in a suitable solvent. The corresponding isoquinoline can then be converted to its carbohydrazide derivative through esterification followed by hydrazinolysis.

StepReagentsTypical YieldReaction TimeKey Considerations
AmidationAcetyl chloride, Triethylamine>90%4 hoursExothermic reaction, requires cooling.
CyclizationP2O5, Toluene60-80%6 hoursAnhydrous conditions are crucial.
AromatizationPd/C, Toluene>85%12 hoursRequires an inert atmosphere.
Esterification & HydrazinolysisSOCl2/MeOH, N2H4·H2O70-90%8-16 hoursHydrazine is highly toxic.
Strategy 2: Synthesis via Pictet-Spengler Reaction of Fluorinated Tryptamines

The Pictet-Spengler reaction offers an alternative route to tetrahydroisoquinoline scaffolds, which can then be oxidized to the desired isoquinolines. This method is particularly useful when the fluorine substituent is located on the β-arylethylamine precursor.

The reaction proceeds via the condensation of a fluorinated β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes intramolecular cyclization.

A Fluorinated Tryptamine C Schiff Base Intermediate A:e->C:w Condensation B Aldehyde/Ketone B:s->C:n E Tetrahydroisoquinoline C:e->E:w Pictet-Spengler Cyclization D Acid Catalyst (e.g., TFA) D:s->E:n G Fluorinated Isoquinoline E:e->G:w Oxidation F Oxidation (e.g., MnO2) F:s->G:n I Fluorinated Isoquinoline Ester G:e->I:w Esterification H Esterification H:s->I:n K Fluorinated Isoquinoline Carbohydrazide I:e->K:w Hydrazinolysis J Hydrazinolysis J:s->K:n

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoroisoquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 6-Fluoroisoquinoline-3-carbohydrazide (CAS: 1119545-56-0). As a compound utilized in advanced research and drug development, its unique chemical structure—a fusion of a fluorinated isoquinoline core and a carbohydrazide functional group—necessitates a stringent and informed approach to waste management. This guide is designed to equip researchers, scientists, and laboratory professionals with the essential knowledge to manage this chemical's lifecycle safely, ensuring both personnel safety and environmental compliance.

Core Principle: Hazard-Aware Waste Management

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 6-Fluoroisoquinoline-3-carbohydrazide possesses a dual-hazard profile that must be understood before any handling or disposal occurs:

  • Hydrazide-Related Hazards : The carbohydrazide moiety is a derivative of hydrazine. Hydrazine and its related compounds are recognized for their potential toxicity, corrosivity, and carcinogenicity.[1][2] This class of compounds requires careful management to prevent exposure.[1]

  • Fluorinated Aromatic System Hazards : The compound contains a fluorinated isoquinoline ring. The carbon-fluorine bond is exceptionally strong, which can make the molecule environmentally persistent.[3] This stability necessitates specialized disposal methods, such as high-temperature incineration, to ensure complete destruction.[3]

A review of the Safety Data Sheet (SDS) for 6-Fluoroisoquinoline-3-carbohydrazide provides specific, classified hazards that form the basis of our operational protocols.[4]

Quantitative Data and Hazard Summary
PropertyValue / ClassificationSource
CAS Number 1119545-56-0[4]
Molecular Formula C10H8FN3O[4]
GHS Pictogram [4]
Signal Word Warning[4]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Primary Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant.[4]

Pre-Disposal Operations: Safety First

Proper disposal begins with safe handling during use. The following protocols are mandatory when working with 6-Fluoroisoquinoline-3-carbohydrazide.

Required Personal Protective Equipment (PPE)

Based on the compound's hazard statements (H315, H319, H335), direct contact and inhalation must be prevented. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," should be implemented as follows[4]:

  • Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes and fine dust.

  • Hand Protection : Wear chemical-resistant impervious gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[4]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Don PPE : Before attempting cleanup, don the full PPE described in section 2.1.

  • Containment : For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Cleanup : Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container. Avoid actions that create dust.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.

  • Waste Disposal : Seal the container holding the spilled material and cleanup debris. Label it clearly as "Hazardous Waste: 6-Fluoroisoquinoline-3-carbohydrazide Spill Debris" and follow the disposal protocol in Section 3.

Step-by-Step Disposal Protocol

The primary directive for this compound is P501: Dispose of contents/container to an approved waste disposal plant .[4] On-site chemical neutralization is not recommended for this specific compound due to its complex structure. While methods exist for treating simple hydrazine solutions[5], attempting to neutralize 6-Fluoroisoquinoline-3-carbohydrazide without a validated procedure could result in incomplete reactions and the generation of unknown, potentially more hazardous byproducts.[6]

The only safe and compliant method is collection and transfer to a licensed hazardous waste disposal facility.

Workflow for Proper Disposal

G Disposal Workflow for 6-Fluoroisoquinoline-3-carbohydrazide cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: - Unused/Expired Product - Contaminated Labware - Spill Debris ppe Don Full PPE (Gloves, Goggles, Lab Coat, Work in Fume Hood) start->ppe Safety First container Select UN-Approved Hazardous Waste Container ppe->container collect Carefully Transfer Waste into Container container->collect seal_label Securely Seal Container & Attach Hazardous Waste Label collect->seal_label Minimize Dust storage Store in Designated, Secondary Containment Area Away from Incompatible Materials seal_label->storage schedule Schedule Pickup with Institution's EHS Office storage->schedule Follow Institutional Policy transport Waste Transferred by Licensed Hazardous Waste Vendor schedule->transport end Final Disposal via High-Temperature Incineration transport->end Ensures Complete Destruction

Caption: Decision workflow for the safe disposal of 6-Fluoroisoquinoline-3-carbohydrazide.

Step 1: Waste Segregation and Collection Segregate all waste streams contaminated with 6-Fluoroisoquinoline-3-carbohydrazide. This includes:

  • Expired or unwanted pure compound.

  • Grossly contaminated labware (e.g., weighing boats, pipette tips).

  • Spill cleanup materials.

  • Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).

NEVER dispose of this chemical in standard laboratory trash or down the drain.[7]

Step 2: Containerization and Labeling Place all collected waste into a dedicated, UN-approved hazardous waste container.[7] The container must be:

  • Made of a compatible material (e.g., high-density polyethylene).

  • In good condition with a secure, leak-proof lid.

  • Clearly labeled with a hazardous waste tag that includes:

    • The full chemical name: "6-Fluoroisoquinoline-3-carbohydrazide"

    • The associated hazards (Irritant, Environmental Hazard)

    • The date of accumulation.

Step 3: Interim Storage Store the sealed and labeled waste container in a designated satellite accumulation area. This area should provide secondary containment and be located away from incompatible materials, particularly strong oxidizing agents, which can react violently with hydrazide compounds.[5]

Step 4: Final Disposal Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The required method of destruction for this compound is high-temperature incineration in a facility permitted to handle halogenated organic waste.[3][8] This is the only method that can reliably break the stable carbon-fluorine bond and completely destroy the molecule, preventing its persistence in the environment.[3]

Conclusion: A Commitment to Safety and Integrity

The proper disposal of 6-Fluoroisoquinoline-3-carbohydrazide is a non-negotiable aspect of responsible research. By understanding its dual-hazard profile, adhering strictly to PPE requirements, and following a compliant waste stream management protocol, we uphold our commitment to the safety of our personnel and the preservation of our environment. This procedural guide serves as the standard for all laboratory operations involving this compound.

References

  • BenchChem. (2025). Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • AK Scientific, Inc. Safety Data Sheet: 6-Fluoroisoquinoline-3-carbohydrazide.
  • BenchChem. (2025). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Arxada. Performance Chemicals Hydrazine.
  • DTIC. Safety and Handling of Hydrazine.
  • Fisher Scientific. (2010). Safety Data Sheet: Carbohydrazide.
  • University of Essex. Laboratory Waste Disposal Handbook.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40.

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Personal protective equipment for handling 6-Fluoroisoquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")

Immediate Directive: Treat 6-Fluoroisoquinoline-3-carbohydrazide as a High-Potency Unknown . In the absence of a compound-specific toxicological monograph, safety protocols must be derived from its structural pharmacophore. This molecule combines an isoquinoline core (potential carcinogen/toxicant) with a hydrazide functional group (known sensitizer/reactive) and a fluorine substituent (enhanced lipophilicity/bioavailability).

Structural Hazard Deconstruction
MoietyAssociated HazardMechanism of Action
Hydrazide (-CONHNH₂) Skin Sensitizer & Mutagen Hydrazides can form haptens with skin proteins, leading to allergic contact dermatitis. They are also reactive nucleophiles capable of interacting with DNA.
Isoquinoline Core Systemic Toxicity Parent isoquinoline (CAS 119-65-3) is classified as Toxic in contact with skin and a Carcinogen (Cat 1B).[1]
Fluorine (-F) Enhanced Absorption Fluorination increases lipophilicity, facilitating rapid dermal absorption and blood-brain barrier penetration compared to non-fluorinated analogs.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Principle: Standard nitrile gloves are insufficient for prolonged contact with fluorinated hydrazides in organic solvents (DMSO/DMF). You must employ a "Barrier & Indicator" strategy.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Silver Shield® (EVOH/PE) Laminate Impermeable Barrier: Laminate films provide >480 min breakthrough time for hydrazines and aromatic solvents.
Hand (Secondary) 5-8 mil Nitrile (Outer Layer) Dexterity & Grip: Protects the clumsy laminate liner from tears and provides tactile feedback.
Respiratory P100 Particulate Respirator (or N95 for <1g)Dust Control: Hydrazide salts are often electrostatic powders. Inhalation poses a high risk of respiratory sensitization.
Eye/Face Chemical Splash Goggles + Face Shield Reactive Splash: Hydrazides are basic and can cause severe ocular irritation. Safety glasses are insufficient for solution handling.
Body Tyvek® Lab Coat (Closed Front) Particulate Barrier: Cotton coats trap toxic dust. Tyvek repels dust and resists incidental splashes.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Objective: Eliminate inhalation risk and prevent balance contamination.

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Static Mitigation: Fluorinated compounds are prone to static charge. Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

  • The "Coffin" Technique:

    • Place the receiving vial inside a secondary container (e.g., a beaker) to catch spills.

    • Pre-weigh the solid into a tared, screw-cap vial rather than an open weigh boat if possible.

  • Solvent Addition: Add solvent (DMSO/DMF) slowly. Hydrazides can exhibit mild exotherms upon solvation.

  • Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes trace hydrazide) followed by water.

Protocol B: Waste Disposal & Neutralization

Objective: Prevent downstream reactions in waste streams.

  • Segregation: NEVER mix hydrazide waste with strong oxidizers (e.g., Nitric acid, Peroxides). This can generate heat and nitrogen gas (explosion hazard).

  • Labeling: Mark waste tags explicitly: "Contains Organic Hydrazide – Reducing Agent – Potential Sensitizer."

  • Quenching (Small Spills Only): Treat small spill residues with dilute hypochlorite (bleach) to oxidize the hydrazide to nitrogen and the corresponding acid, then absorb with vermiculite.

Part 4: Visualizations

Figure 1: Safe Handling Workflow

Caption: Logical flow for handling high-potency fluorinated hydrazides, emphasizing engineering controls and waste segregation.

SafeHandling cluster_restrictions CRITICAL RESTRICTIONS Start Start: 6-Fluoroisoquinoline-3-carbohydrazide Risk Risk Assessment: Sensitizer + Toxic Core Start->Risk PPE Don PPE: Laminate Gloves + P100 Mask Risk->PPE Weigh Weighing: Inside Fume Hood Only PPE->Weigh Solubilize Solubilization: Add Solvent Slowly (Exotherm Risk) Weigh->Solubilize NoOpenBench NO Open Bench Work Weigh->NoOpenBench Waste Disposal: Segregate from Oxidizers Solubilize->Waste NoOxidizers NO Contact with Oxidizers Waste->NoOxidizers

Figure 2: Emergency Response Decision Tree

Caption: Immediate actions for exposure or spill events based on contact type.

EmergencyResponse Event Emergency Event Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Spill Bench Spill Event->Spill Wash Flush 15min (Soap + Water) Skin->Wash EyeWash Eye Wash Station (15min continuous) Eye->EyeWash Isolate Evacuate Area Spill->Isolate Medical Seek Medical Attention (Bring SDS) Wash->Medical EyeWash->Medical Absorb Absorb with Vermiculite (Do NOT use paper towels) Isolate->Absorb Bleach Wipe with 10% Bleach (Oxidize Residue) Absorb->Bleach

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.